Ibudilast-d7-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
237.35 g/mol |
IUPAC Name |
1-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i1D3,2D3,9D |
InChI Key |
ZJVFLBOZORBYFE-SCENNGIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=NN2C=CC=CC2=C1C(=O)C(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ibudilast-d7: A Technical Guide for its Application as an Internal Standard in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary application of Ibudilast-d7 in a research setting. Ibudilast-d7, a deuterated analog of Ibudilast, serves a critical role as an internal standard in bioanalytical methods for the precise quantification of Ibudilast in various biological matrices. This guide will detail the rationale for its use, present typical quantitative data from analytical method validation, outline a representative experimental protocol, and visualize the relevant biological pathways of Ibudilast and the analytical workflow.
Core Application: Internal Standard in Bioanalytical Assays
Ibudilast-d7 is predominantly used as an internal standard (IS) in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The purpose of an internal standard is to correct for the variability inherent in the analytical process, from sample preparation to detection. By adding a known amount of Ibudilast-d7 to all samples, calibration standards, and quality controls, any loss of the analyte (Ibudilast) during extraction or fluctuations in instrument response can be normalized. As a stable isotope-labeled internal standard (SIL-IS), Ibudilast-d7 is the gold standard for this application due to its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly throughout the entire analytical procedure.
Quantitative Data from a Representative Bioanalytical Method
The following tables summarize typical validation parameters for a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Ibudilast in a biological matrix (e.g., plasma). While a specific validation report for a method using Ibudilast-d7 was not publicly available, the data presented here is based on a published method for Ibudilast and is representative of the performance characteristics expected when using a deuterated internal standard.[1]
Table 1: Linearity of the Calibration Curve
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 20 | 19.8 | 99.0 |
| 50 | 51.2 | 102.4 |
| 100 | 98.5 | 98.5 |
| 200 | 205.4 | 102.7 |
| 500 | 492.1 | 98.4 |
| 1000 | 1015.0 | 101.5 |
| 2000 | 1988.0 | 99.4 |
The calibration curve for Ibudilast was linear over the concentration range of 20-2000 ng/mL.[1]
Table 2: Intra- and Inter-Day Precision and Accuracy
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (Intra-Day) | Precision (CV, %) (Intra-Day) | Accuracy (%) (Intra-Day) | Mean Measured Concentration (ng/mL) ± SD (Inter-Day) | Precision (CV, %) (Inter-Day) | Accuracy (%) (Inter-Day) |
| 20 (LLOQ) | 19.5 ± 1.8 | 9.2 | 97.5 | 20.8 ± 2.1 | 10.1 | 104.0 |
| 40 (Low QC) | 41.2 ± 3.5 | 8.5 | 103.0 | 39.5 ± 3.8 | 9.6 | 98.8 |
| 400 (Medium QC) | 395.6 ± 29.7 | 7.5 | 98.9 | 408.3 ± 35.1 | 8.6 | 102.1 |
| 1600 (High QC) | 1632.0 ± 114.2 | 7.0 | 102.0 | 1588.0 ± 131.8 | 8.3 | 99.3 |
The intra- and inter-day precision (expressed as the coefficient of variation, CV) were both less than 15%, and the accuracy was within the range of 90.78% to 105.60%.[1] The lower limit of quantitation (LLOQ) was determined to be 20 ng/mL.[1]
Table 3: Recovery and Matrix Effect
| Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 88.5 | 95.2 |
| Medium QC | 91.2 | 97.8 |
| High QC | 89.8 | 96.5 |
The extraction recovery and matrix effect are expected to be consistent and within acceptable limits when using a stable isotope-labeled internal standard like Ibudilast-d7.
Experimental Protocol: Quantification of Ibudilast in Plasma
This section outlines a typical experimental protocol for the quantification of Ibudilast in plasma samples using Ibudilast-d7 as an internal standard, based on established LC-MS methodologies.[1]
3.1. Materials and Reagents
-
Ibudilast reference standard
-
Ibudilast-d7 internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma (from the same species as the study samples)
3.2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of Ibudilast (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Prepare a stock solution of Ibudilast-d7 (e.g., 1 mg/mL) in the same solvent.
-
Prepare a series of working standard solutions of Ibudilast by serial dilution of the stock solution with acetonitrile:water (1:1, v/v) to create calibration standards.
-
Prepare a working solution of Ibudilast-d7 (e.g., 100 ng/mL) by diluting the stock solution with acetonitrile:water (1:1, v/v).
3.3. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, calibration standard, or quality control, add 20 µL of the Ibudilast-d7 working solution (internal standard).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ibudilast transition: m/z 231.1 → 188.1 (example)
-
Ibudilast-d7 transition: m/z 238.1 → 195.1 (example)
-
3.5. Data Analysis
-
Quantification is based on the ratio of the peak area of Ibudilast to the peak area of Ibudilast-d7.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The concentration of Ibudilast in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflow
4.1. Ibudilast Signaling Pathway
The therapeutic effects of Ibudilast are attributed to its multifaceted mechanism of action, primarily targeting pathways involved in inflammation and neuroprotection.
Caption: Ibudilast's multi-target mechanism of action.
4.2. Experimental Workflow for Ibudilast Quantification
The following diagram illustrates a standard workflow for the quantitative analysis of Ibudilast in biological samples using Ibudilast-d7 as an internal standard.
Caption: Bioanalytical workflow for Ibudilast quantification.
References
In-Depth Technical Guide to Ibudilast-d7 (AV-411-d7, KC-404-d7)
This technical guide provides a comprehensive overview of Ibudilast-d7, a deuterated analog of Ibudilast, intended for researchers, scientists, and drug development professionals. This document covers its synonyms, chemical properties, mechanism of action, and its application as an internal standard in bioanalytical methods.
Synonyms and Chemical Identifiers
Ibudilast-d7 is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings. The primary synonyms and identifiers are listed below:
-
Systematic Name: 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4
-
Common Synonyms: AV-411-d7, KC-404-d7[1]
-
Parent Compound: Ibudilast (also known as AV-411, KC-404, MN-166, Ketas)[2]
-
CAS Number: 2713301-45-0[1]
-
Molecular Formula: C₁₄H₁₁D₇N₂O[1]
Quantitative Data
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor. The following table summarizes key quantitative data for the parent compound, Ibudilast, which is essential for understanding the biological context in which Ibudilast-d7 is utilized as an internal standard.
| Parameter | Value | Description | Reference |
| Molecular Weight (Ibudilast-d7) | 237.4 g/mol | Molecular weight of the deuterated analog. | [1] |
| Isotopic Purity (Ibudilast-d7) | ≥99% deuterated forms (d1-d7) | The percentage of deuterated forms in the compound. | [1] |
| IC₅₀ vs. PDE4A | 54 nM | Half-maximal inhibitory concentration against phosphodiesterase 4A. | [1] |
| IC₅₀ vs. PDE4B | 65 nM | Half-maximal inhibitory concentration against phosphodiesterase 4B. | [1] |
| IC₅₀ vs. PDE4C | 239 nM | Half-maximal inhibitory concentration against phosphodiesterase 4C. | [1] |
| IC₅₀ vs. PDE4D | 166 nM | Half-maximal inhibitory concentration against phosphodiesterase 4D. | [1] |
| IC₅₀ vs. PDE3A | 1,600 nM | Half-maximal inhibitory concentration against phosphodiesterase 3A. | [1] |
| IC₅₀ vs. PDE3B | 2,700 nM | Half-maximal inhibitory concentration against phosphodiesterase 3B. | [1] |
| IC₅₀ vs. PDE5A | 3,510 nM | Half-maximal inhibitory concentration against phosphodiesterase 5A. | [1] |
| IC₅₀ vs. other PDEs (1, 7A, 7B, 9A) | ≥10,000 nM | Half-maximal inhibitory concentration against other phosphodiesterases. | [1] |
| Biological Half-Life (Ibudilast) | ~19 hours | The time it takes for the concentration of Ibudilast in the body to be reduced by half. |
Experimental Protocols
Ibudilast-d7 is primarily used as an internal standard for the quantification of Ibudilast in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Ibudilast in plasma, adapted from a published method for the non-deuterated compound.[3][4]
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Ibudilast-d7 internal standard solution (concentration to be optimized based on the expected range of Ibudilast concentrations).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm).[3][4]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibudilast: m/z 231.1 → 188.1 (quantifier), m/z 231.1 → 134.1 (qualifier) (Note: The precursor ion for Ibudilast is [M+H]⁺, with a molecular weight of 230.31 g/mol ).
-
Ibudilast-d7: m/z 238.1 → 195.1 (quantifier), m/z 238.1 → 134.1 (qualifier) (Note: The precursor ion for Ibudilast-d7 is [M+H]⁺, with a molecular weight of 237.35 g/mol ).
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Signaling Pathways and Mechanism of Action
Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily as a phosphodiesterase inhibitor and an anti-inflammatory agent.
Phosphodiesterase Inhibition Pathway
Ibudilast non-selectively inhibits several phosphodiesterase (PDE) enzymes, particularly PDE3, PDE4, PDE10, and PDE11. This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.
Caption: Ibudilast inhibits PDEs, increasing cAMP and cGMP levels and activating downstream signaling.
Anti-Inflammatory and Neuroprotective Pathways
Beyond PDE inhibition, Ibudilast exhibits anti-inflammatory and neuroprotective properties by modulating glial cell activation and inhibiting key inflammatory mediators such as macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4).
Caption: Ibudilast reduces neuroinflammation by inhibiting MIF, TLR4, and glial cell activation.
References
A Technical Guide to Ibudilast-d7: Sourcing and Application for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ibudilast-d7, a deuterated internal standard crucial for the accurate quantification of Ibudilast in various experimental settings. This document outlines key suppliers, purchasing options, and the underlying scientific principles of Ibudilast's mechanism of action.
Ibudilast-d7: Supplier and Purchasing Overview
Ibudilast-d7 is a stable isotope-labeled version of Ibudilast, designed for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its seven deuterium atoms provide a distinct mass shift, allowing for precise differentiation from the unlabeled parent compound. Several reputable suppliers offer Ibudilast-d7 for research purposes. Below is a comparative summary of key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Intended Use |
| Cayman Chemical | Ibudilast-d7 | 2713301-45-0 | ≥99% deuterated forms (d1-d7) | 1 mg, 5 mg, 10 mg | Internal standard for the quantification of ibudilast by GC- or LC-MS.[1] |
| MedchemExpress | Ibudilast-d7 | 2713301-45-0 | Not specified | 1mg, 5mg, 10mg, 50mg, 100mg | Deuterium labeled Ibudilast for research.[2][3] |
Note: Availability and pricing are subject to change. Please refer to the suppliers' websites for the most current information.
Experimental Protocols: A Generalized Workflow for Ibudilast Quantification using LC-MS
While specific protocols should be optimized for individual experimental conditions, the following outlines a generalized workflow for the quantification of Ibudilast in a biological matrix using Ibudilast-d7 as an internal standard.
The Multifaceted Mechanism of Action of Ibudilast
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with a broad range of anti-inflammatory and neuroprotective effects.[4][5][6] Its mechanism of action is complex and involves multiple signaling pathways.
Ibudilast's primary action is the inhibition of several PDE isoenzymes, including PDE3, PDE4, PDE10, and PDE11.[5] By inhibiting these enzymes, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their intracellular accumulation.[5] This increase in cyclic nucleotides activates downstream signaling cascades, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn modulate the transcription of various genes.
A key consequence of increased cAMP is the suppression of pro-inflammatory mediators. Ibudilast has been shown to inhibit the activation of glial cells (microglia and astrocytes), reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][7] Concurrently, it can upregulate the anti-inflammatory cytokine IL-10.[8]
Beyond PDE inhibition, Ibudilast also interacts with other key inflammatory and neurotrophic pathways. It is known to inhibit macrophage migration inhibitory factor (MIF) and toll-like receptor 4 (TLR4), further dampening the inflammatory response.[4][5] Additionally, Ibudilast promotes the production of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF), brain-derived neurotrophic factor (BDNF), and nerve growth factor (NGF), which support neuronal survival and function.[4][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Ibudilast | MS Trust [mstrust.org.uk]
- 7. What is Ibudilast used for? [synapse.patsnap.com]
- 8. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Purity of Ibudilast-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ibudilast-d7, a deuterated analog of Ibudilast. Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological disorders. The use of a deuterated internal standard like Ibudilast-d7 is critical for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. This guide details the specifications of isotopic purity, the analytical methods for its determination, and the relevant biological pathways of the parent compound.
Data Presentation: Isotopic Purity Specifications
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of molecules containing the desired number of deuterium atoms. For Ibudilast-d7, the target is the incorporation of seven deuterium atoms. However, the synthesis process inevitably results in a distribution of isotopologues with varying numbers of deuterium atoms. The typical specification for Ibudilast-d7 is a minimum of 99% total deuterated forms (d1-d7).
Below is a representative table summarizing the expected isotopic distribution for a batch of Ibudilast-d7 meeting this specification. The data is illustrative and may vary between different batches and suppliers.
| Isotopologue | Deuterium Atoms (n) | Representative Abundance (%) |
| d0 (unlabeled) | 0 | < 1.0 |
| d1 | 1 | ≤ 0.1 |
| d2 | 2 | ≤ 0.1 |
| d3 | 3 | ≤ 0.2 |
| d4 | 4 | ≤ 0.5 |
| d5 | 5 | ≤ 1.0 |
| d6 | 6 | ≤ 5.0 |
| d7 | 7 | ≥ 93.0 |
| Total Deuterated | 1-7 | ≥ 99.0 |
Experimental Protocols
The determination of isotopic purity for deuterated compounds like Ibudilast-d7 relies on two primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative NMR (qNMR) Spectroscopy for Isotopic Purity
qNMR is a powerful technique for determining the isotopic purity by comparing the integral of a proton signal in the deuterated compound to the corresponding signal in a non-deuterated reference standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Ibudilast-d7 test sample and a similar amount of a certified Ibudilast reference standard.
-
Dissolve each in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the Ibudilast-d7 sample and the Ibudilast reference standard using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase and baseline correct the spectra.
-
Integrate a well-resolved proton signal that is absent or significantly reduced in the Ibudilast-d7 spectrum due to deuteration. For Ibudilast-d7, this would typically be the methyl protons of the isobutyl group.
-
Calculate the percentage of the remaining non-deuterated species by comparing the integral of the selected proton signal in the Ibudilast-d7 sample to the integral of the same signal in the Ibudilast reference standard, relative to the internal standard.
-
The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Distribution
LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is employed to determine the distribution of different isotopologues (d0 to d7).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Ibudilast-d7 in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of around 1 µg/mL with the initial mobile phase.
-
-
LC-MS System and Conditions:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Ibudilast, for example, starting at 30% B and increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 200-300).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Ibudilast (d0 to d7).
-
The theoretical m/z values are:
-
Ibudilast (d0): C14H19N2O⁺ = 231.1492
-
Ibudilast-d7 (d7): C14H12D7N2O⁺ = 238.1929
-
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues.
-
Mandatory Visualizations
Signaling Pathways of Ibudilast
Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs) and modulating inflammatory pathways.
Ibudilast-d7: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Ibudilast-d7, the deuterated internal standard for the non-selective phosphodiesterase (PDE) inhibitor, Ibudilast. Intended for researchers, scientists, and drug development professionals, this document details the chemical properties, mechanism of action of the parent compound, and relevant experimental protocols.
Core Data Summary
Ibudilast-d7 is a crucial tool for the accurate quantification of Ibudilast in biological matrices. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2713301-45-0 | [1] |
| Molecular Formula | C₁₄H₁₁D₇N₂O | [1] |
| Molecular Weight | 237.35 | |
| Purity | ≥98% | |
| Synonyms | 2-Methyl-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-d7 | |
| Intended Use | Internal standard for quantification of Ibudilast by GC- or LC-MS | [1] |
Mechanism of Action of Ibudilast
Ibudilast, the non-deuterated parent compound, exhibits a multi-faceted mechanism of action, primarily centered on its anti-inflammatory and neuroprotective properties.[2] Its principal activities include the inhibition of phosphodiesterases (PDEs), modulation of glial cell activation, and antagonism of Toll-like receptor 4 (TLR4).[3]
Phosphodiesterase Inhibition
Ibudilast is a non-selective inhibitor of several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides modulates various downstream signaling pathways.
| PDE Isoform | IC₅₀ (nM) | Reference |
| PDE3 | 1,600 - 2,700 | [1] |
| PDE4A | 54 | [1] |
| PDE4B | 65 | [1] |
| PDE4C | 239 | [1] |
| PDE4D | 166 | [1] |
| PDE5 | 3,510 | [1] |
| PDE10 | - | |
| PDE11 | - |
Anti-Inflammatory and Neuroprotective Effects
Ibudilast has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and enhance the production of anti-inflammatory cytokines.[4] It also attenuates the activation of microglia, the primary immune cells of the central nervous system.[5] Furthermore, Ibudilast acts as an antagonist of TLR4, a key receptor in the innate immune response, thereby inhibiting downstream inflammatory signaling cascades.[3]
| Cellular Effect | IC₅₀ or Effective Concentration | Model System | Reference |
| Inhibition of LPS-induced TNF-α production | 6.2 µM | Human whole blood | [6] |
| Inhibition of fMLP-induced Leukotriene B4 production | 2.5 µM | Human whole blood | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the quantification and characterization of Ibudilast.
Quantification of Ibudilast in Plasma using Ibudilast-d7 by LC-MS/MS
This protocol outlines a method for the sensitive and selective determination of Ibudilast in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Ibudilast-d7 internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Develop a suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ibudilast: Monitor the transition of the parent ion to a specific product ion (to be determined by direct infusion).
-
Ibudilast-d7: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize cone voltage and collision energy for maximal signal intensity.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of Ibudilast on PDE enzymes.
1. Reagents:
-
Purified recombinant human PDE enzyme (e.g., PDE4B).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and a reducing agent).
-
Substrate: cAMP or cGMP.
-
Ibudilast stock solution (in DMSO).
-
Detection reagents (e.g., a kit utilizing fluorescence polarization or similar technology).
2. Procedure:
-
Prepare serial dilutions of Ibudilast in assay buffer.
-
In a microplate, add the PDE enzyme to each well.
-
Add the Ibudilast dilutions to the respective wells.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each Ibudilast concentration and determine the IC₅₀ value.
Measurement of TNF-α Release from LPS-Stimulated Microglia
This protocol details an in vitro assay to assess the anti-inflammatory effect of Ibudilast.
1. Cell Culture:
-
Culture a microglial cell line (e.g., BV-2) in appropriate media and conditions.
-
Plate the cells in a multi-well plate and allow them to adhere.
2. Treatment:
-
Pre-treat the cells with various concentrations of Ibudilast for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for a specified time (e.g., 24 hours).
3. TNF-α Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α according to the manufacturer's protocol.
-
Briefly, coat a microplate with a capture antibody for TNF-α.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance using a plate reader.
-
Quantify the concentration of TNF-α in the samples by comparing to the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to Ibudilast's mechanism of action and analysis.
Ibudilast inhibits PDE, increasing cAMP/cGMP levels.
Ibudilast antagonizes the TLR4 signaling pathway.
Workflow for Ibudilast quantification in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
The Core Principles of Ibudilast-d7 Utilization in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Ibudilast-d7 in mass spectrometry. Ibudilast-d7, a deuterated analog of Ibudilast, serves as an invaluable tool in quantitative bioanalysis, primarily as an internal standard. Its use significantly enhances the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ibudilast in various biological matrices.
The Role of Ibudilast-d7 as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. The use of a stable isotope-labeled internal standard (SIL-IS) like Ibudilast-d7 is considered the gold standard in bioanalysis.
The primary function of Ibudilast-d7 is to compensate for variations that can occur during sample preparation and analysis. These variations may include:
-
Sample Extraction In-Consistencies: Loss of analyte during extraction procedures.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance over time.
By adding a fixed amount of Ibudilast-d7 to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification. Because Ibudilast and Ibudilast-d7 are chemically almost identical, they co-elute chromatographically and experience similar ionization efficiency and fragmentation. Consequently, any variation affecting the analyte will similarly affect the internal standard, leading to a consistent and accurate analyte-to-IS ratio.
Experimental Workflow for Ibudilast Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Ibudilast in a biological matrix, such as plasma, using Ibudilast-d7 as an internal standard.
A typical bioanalytical workflow for Ibudilast quantification.
Detailed Experimental Protocol
This section outlines a representative LC-MS/MS method for the determination of Ibudilast in plasma, adapted from published methodologies and optimized for the use of Ibudilast-d7 as an internal standard.
Sample Preparation
-
Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Ibudilast-d7 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes the typical liquid chromatography and mass spectrometry parameters for the analysis of Ibudilast and Ibudilast-d7.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 900 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Ibudilast | Precursor Ion (m/z): 231.2, Product Ion (m/z): 188.1 |
| Ibudilast-d7 | Precursor Ion (m/z): 238.2, Product Ion (m/z): 195.1 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.
Quantitative Data Summary
The following table presents a summary of typical quantitative performance parameters for an LC-MS/MS method for Ibudilast, based on a published study.[1] While this study used a different internal standard, the performance characteristics are representative of what can be achieved with a validated method using Ibudilast-d7.
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Mean Absolute Recovery | ~101.7% |
Signaling Pathways of Ibudilast
Ibudilast is known to exert its pharmacological effects through multiple mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor and a Toll-like receptor 4 (TLR4) antagonist. Understanding these pathways is crucial for researchers in drug development.
Phosphodiesterase 4 (PDE4) Signaling Pathway
Ibudilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Ibudilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, resulting in anti-inflammatory and neuroprotective effects.
Ibudilast's inhibition of the PDE4 signaling pathway.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Ibudilast also acts as an antagonist of TLR4, a key receptor in the innate immune system. By blocking TLR4 signaling, Ibudilast can reduce the production of pro-inflammatory cytokines, which is particularly relevant in neuroinflammatory conditions.
Ibudilast's antagonism of the TLR4 signaling pathway.
Conclusion
The use of Ibudilast-d7 as an internal standard is a cornerstone of robust and reliable quantitative analysis of Ibudilast in biological matrices by LC-MS/MS. Its ability to mimic the behavior of the unlabeled analyte ensures accurate correction for experimental variability, leading to high-quality pharmacokinetic and other bioanalytical data. This guide provides the fundamental principles, a detailed experimental framework, and an overview of the relevant biological pathways to aid researchers in the successful application of Ibudilast-d7 in their mass spectrometry-based studies.
References
An In-depth Technical Guide to the Physical Properties of Ibudilast and Ibudilast-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the physical properties of Ibudilast and its deuterated analog, Ibudilast-d7. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of the primary signaling pathway associated with Ibudilast's mechanism of action.
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2] It is primarily used in the treatment of asthma and post-stroke complications.[3] The deuterated form, Ibudilast-d7, serves as an internal standard for the quantification of Ibudilast in biological samples using mass spectrometry. Understanding the distinct physical properties of these two compounds is crucial for their accurate handling, formulation, and analysis in a research and development setting.
Comparative Physical Properties
The following tables summarize the known physical properties of Ibudilast and Ibudilast-d7.
Table 1: General Physical Properties
| Property | Ibudilast | Ibudilast-d7 |
| Chemical Formula | C₁₄H₁₈N₂O[4] | C₁₄H₁₁D₇N₂O |
| Molecular Weight | 230.31 g/mol | 237.35 g/mol |
| Appearance | White to off-white crystalline solid[4] | Solid |
| Melting Point | 53-54 °C | Not available |
Table 2: Solubility Data
| Solvent | Ibudilast Solubility | Ibudilast-d7 Solubility |
| Ethanol | ~25 mg/mL[4] | Not available |
| DMSO | ~16 mg/mL[4] | Not available |
| Dimethylformamide (DMF) | ~20 mg/mL[4] | Not available |
| Chloroform | Not available | Soluble |
| Methanol | Not available | Soluble |
| Aqueous Buffer (Ethanol:PBS 1:11, pH 7.2) | ~0.08 mg/mL[4] | Not available |
Experimental Protocols
The following sections describe the general methodologies for determining the key physical properties outlined above.
Melting Point Determination
Methodology: The melting point of a pharmaceutical solid is typically determined using the capillary melting point method or by Differential Scanning Calorimetry (DSC).
-
Capillary Method: A small, finely powdered sample is packed into a capillary tube. The tube is then placed in a calibrated heating apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point range. For high accuracy, a slow heating rate (e.g., 1-2 °C/minute) is employed near the expected melting point.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference, resulting in a detectable peak in the DSC thermogram. The peak of this curve corresponds to the melting point.
Solubility Determination
Methodology: The equilibrium solubility of a compound is commonly determined using the shake-flask method.
-
Shake-Flask Method: An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then sealed and agitated (e.g., in an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary studies. After agitation, the suspension is allowed to settle, and the supernatant is carefully removed and filtered to separate the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Mechanism of Action
Ibudilast primarily functions as an inhibitor of phosphodiesterases (PDEs), with a notable effect on PDE4. By inhibiting these enzymes, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which mediates a variety of downstream effects, including the reduction of inflammatory cytokine production and smooth muscle relaxation.
Caption: Ibudilast inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory effects.
Conclusion
This technical guide provides a detailed overview of the physical properties of Ibudilast and its deuterated analog, Ibudilast-d7. While comprehensive data is available for Ibudilast, further experimental characterization of Ibudilast-d7, particularly its melting point, would be beneficial for the scientific community. The provided methodologies and signaling pathway information serve as a valuable resource for researchers and professionals engaged in the development and analysis of these compounds.
References
Methodological & Application
Application Note: Development of a High-Throughput LC-MS/MS Method for the Quantification of Ibudilast in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibudilast in human plasma. The protocol utilizes a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Ibudilast and its stable isotope-labeled internal standard, Ibudilast-d7, are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of Ibudilast concentrations in a biological matrix.
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties. It is approved in Japan and Korea for the treatment of bronchial asthma and post-stroke complications. Its potential therapeutic applications are being explored for a variety of neurodegenerative and inflammatory conditions, including multiple sclerosis and amyotrophic lateral sclerosis.[1] Robust and reliable bioanalytical methods are crucial for advancing the clinical development of Ibudilast by enabling accurate pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for quantifying small molecules like Ibudilast in complex biological matrices.
Experimental
Materials and Reagents
-
Ibudilast reference standard
-
Ibudilast-d7 internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation and Conditions
A standard liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following are representative conditions and require optimization on the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC system |
| Column | C18, 2.1 x 50 mm, 3.5 µm (e.g., Agilent ZORBAX SB-C18) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| Ibudilast | 231.2 |
| Ibudilast-d7 | 238.2 |
*Note: Product ions and collision energies are predicted based on the chemical structures and common fragmentation patterns. These parameters MUST be optimized experimentally on the user's instrument for maximal sensitivity and specificity.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ibudilast and Ibudilast-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ibudilast stock solution in 50:50 acetonitrile/water to create working standards for spiking into plasma to form the calibration curve (e.g., 1-2000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Ibudilast-d7 in acetonitrile. This solution will be used as the protein precipitation solvent.
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Ibudilast-d7 IS working solution (100 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein removal.
-
Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Method Validation (Summary)
This method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its suitability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Ibudilast and Ibudilast-d7 in blank plasma from multiple sources.
-
Linearity and Range: The calibration curve should demonstrate a linear response over the desired concentration range (e.g., 1-2000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Extraction recovery of Ibudilast from the plasma matrix.
-
Stability: Stability of Ibudilast in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Results and Discussion
This method provides a simple and rapid procedure for the quantification of Ibudilast in human plasma. The protein precipitation sample preparation is high-throughput and cost-effective. The use of a stable isotope-labeled internal standard, Ibudilast-d7, ensures high accuracy and precision by compensating for variability in sample preparation and potential matrix effects. The chromatographic conditions are designed to provide good peak shape and separation from endogenous plasma components.
Visualizations
Ibudilast Mechanism of Action
Ibudilast exerts its anti-inflammatory and neuroprotective effects through multiple signaling pathways. A primary mechanism is the non-selective inhibition of phosphodiesterases (PDEs), particularly PDE4, which leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and an increase in anti-inflammatory cytokines (e.g., IL-10). Ibudilast also inhibits Toll-like receptor 4 (TLR4) signaling and macrophage migration inhibitory factor (MIF), further contributing to its anti-inflammatory profile.[2][3][4]
Caption: Simplified signaling pathway of Ibudilast's anti-inflammatory action.
Experimental Workflow
The analytical process involves sample preparation by protein precipitation, followed by LC-MS/MS analysis.
References
- 1. Ibudilast | MS Trust [mstrust.org.uk]
- 2. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ibudilast-d7 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects.[1][2] It is approved in Japan for the treatment of bronchial asthma and post-stroke complications and is under investigation for various neurological conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][3][4] Accurate quantification of Ibudilast in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the bioanalysis of pharmaceuticals due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS assays to ensure accuracy and precision.[5][6] A SIL-IS, such as Ibudilast-d7, has nearly identical chemical and physical properties to the analyte of interest, Ibudilast.[7] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in the analytical process.[5][7][8]
These application notes provide a comprehensive protocol for the use of Ibudilast-d7 as an internal standard for the quantification of Ibudilast in human plasma using LC-MS/MS.
Principle of Using Ibudilast-d7 as an Internal Standard
An internal standard is a compound with a known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples, before sample processing. Ibudilast-d7, a deuterated analog of Ibudilast, is an ideal internal standard because it shares the same core chemical structure but has a different mass due to the replacement of seven hydrogen atoms with deuterium.
The key advantages of using Ibudilast-d7 include:
-
Similar Extraction Recovery: It mimics the extraction behavior of Ibudilast from the biological matrix.[8]
-
Co-elution with Analyte: It has a nearly identical chromatographic retention time to Ibudilast, which helps to compensate for matrix effects.[8]
-
Correction for Ionization Variability: It experiences similar ionization efficiency and suppression or enhancement in the mass spectrometer source as Ibudilast.[6][9]
By measuring the peak area ratio of the analyte to the internal standard, variability introduced during the analytical workflow can be normalized, leading to highly accurate and precise quantification.[7]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Ibudilast in human plasma using Ibudilast-d7 as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting Factor | 1/x² |
| Number of Calibrators | 8 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |
| Low QC | 3 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
| Mid QC | 100 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
| High QC | 800 | ≤ 10.0 | ≤ 10.0 | ± 10.0 | ± 10.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| Low QC | 3 | 0.95 - 1.05 | 0.98 - 1.02 | 85 - 95 |
| High QC | 800 | 0.93 - 1.07 | 0.97 - 1.03 | 88 - 98 |
IS: Internal Standard
Experimental Protocols
Materials and Reagents
-
Ibudilast reference standard (≥98% purity)
-
Ibudilast-d7 internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Ibudilast Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ibudilast reference standard and dissolve in methanol to a final volume of 10 mL.
-
Ibudilast-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Ibudilast-d7 and dissolve in methanol to a final volume of 1 mL.
-
Ibudilast Working Solutions: Prepare serial dilutions of the Ibudilast stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.
-
Ibudilast-d7 Working Solution (100 ng/mL): Dilute the Ibudilast-d7 stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of blank human plasma into each tube (for standards and QCs) or 50 µL of study sample.
-
Spike 5 µL of the appropriate Ibudilast working solution into the tubes for calibration standards and QCs. For blank samples, add 5 µL of 50:50 methanol:water.
-
Add 20 µL of the Ibudilast-d7 working solution (100 ng/mL) to all tubes except for the double blank (matrix blank).
-
Vortex mix all tubes for 10 seconds.
-
Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid.
-
Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (20% B), 0.5-2.5 min (20-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-20% B), 3.1-4.0 min (20% B) |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Ibudilast) | m/z 231.1 → 175.1 |
| MRM Transition (Ibudilast-d7) | m/z 238.1 → 182.1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Note: Mass spectrometry parameters may require optimization for different instrument models.
Diagrams
Caption: Experimental workflow for sample preparation and analysis.
Caption: Role of Ibudilast-d7 in achieving accurate quantification.
Caption: Simplified signaling pathways of Ibudilast.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. mssociety.org.uk [mssociety.org.uk]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. texilajournal.com [texilajournal.com]
Application Notes and Protocols: Preparation of Ibudilast-d7 Solution for Quantitative Analysis of Ibudilast in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is under investigation for various neurological conditions. Accurate quantification of Ibudilast in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Ibudilast-d7, is best practice for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
This document provides a detailed protocol for the preparation of Ibudilast-d7 solutions and their application in the quantification of Ibudilast in human plasma samples.
Mechanism of Action of Ibudilast
Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it acts as a phosphodiesterase (PDE) inhibitor, with a notable inhibitory effect on PDE4. By inhibiting PDEs, Ibudilast increases the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of various downstream signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines. Additionally, Ibudilast has been shown to inhibit macrophage migration inhibitory factor (MIF) and toll-like receptor 4 (TLR4), further contributing to its anti-inflammatory and neuroprotective properties.
Experimental Protocols
Materials and Reagents
-
Ibudilast-d7 (≥98% purity)
-
Ibudilast (analytical standard, ≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
DMSO (optional, for stock solution)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Calibrated pipettes and tips
Preparation of Ibudilast-d7 Internal Standard Solutions
1. Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Ibudilast-d7 powder.
-
Dissolve the powder in 1 mL of methanol (or DMSO) in a clean, amber glass vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C. This solution should be stable for several months.
2. Working Solution (100 ng/mL):
-
Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare an intermediate solution of 10 µg/mL.
-
Further dilute the 10 µg/mL intermediate solution with 50:50 (v/v) methanol:water to obtain a final working solution concentration of 100 ng/mL.
-
The working solution should be prepared fresh daily or stored at 2-8°C for a limited period (stability should be verified).
Plasma Sample Preparation Workflow
The following workflow describes a protein precipitation method for the extraction of Ibudilast from human plasma samples.
Data Presentation
The following tables present typical data for a validated bioanalytical method for Ibudilast in human plasma using Ibudilast-d7 as an internal standard. The calibration range for Ibudilast is typically 1-100 ng/mL.[1]
Table 1: Calibration Curve for Ibudilast in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 10.0 | 10.1 | 101.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.0 | 102.0 |
| 80.0 | 79.2 | 99.0 |
| 100.0 (ULOQ) | 101.5 | 101.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Precision and Accuracy of the Method
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 1.0 | 4.5 | 102.3 | 5.1 | 101.5 |
| Low QC | 3.0 | 3.8 | 98.7 | 4.2 | 99.2 |
| Mid QC | 40.0 | 2.5 | 101.2 | 3.1 | 100.8 |
| High QC | 75.0 | 2.1 | 99.5 | 2.8 | 99.8 |
%CV: Percent Coefficient of Variation
Table 3: Stability of Ibudilast in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | Low QC (3.0) | 98.5 |
| High QC (75.0) | 101.2 | |
| Bench-Top (4 hours at RT) | Low QC (3.0) | 99.1 |
| High QC (75.0) | 100.5 | |
| Long-Term (-80°C for 30 days) | Low QC (3.0) | 97.8 |
| High QC (75.0) | 99.3 |
RT: Room Temperature
Conclusion
This application note provides a comprehensive protocol for the preparation of Ibudilast-d7 internal standard solutions and their use in a validated bioanalytical method for the quantification of Ibudilast in human plasma. The use of a deuterated internal standard is crucial for achieving reliable and reproducible results in pharmacokinetic studies. The provided workflow and data tables serve as a guide for researchers in developing and validating their own LC-MS/MS methods for Ibudilast analysis.
References
Application Notes and Protocols for the Quantification of Ibudilast in Human Plasma using Ibudilast-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is approved in Japan and other Asian countries for the treatment of asthma and post-stroke complications. Its potential therapeutic applications are being explored for a range of neurodegenerative and chronic inflammatory diseases. Accurate and precise quantification of Ibudilast in human plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. This document provides a detailed protocol for the quantification of Ibudilast in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Ibudilast-d7 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Mechanism of Action of Ibudilast
Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by inhibiting phosphodiesterases (PDEs) and antagonizing Toll-like receptor 4 (TLR4).
Phosphodiesterase (PDE) Inhibition
Ibudilast is a non-selective inhibitor of several PDE isoenzymes, with a notable inhibitory activity against PDE4.[1] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Ibudilast increases intracellular levels of cAMP, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a reduction of inflammatory responses and smooth muscle relaxation.
Caption: Ibudilast's PDE4 Inhibition Pathway.
Toll-like Receptor 4 (TLR4) Antagonism
Ibudilast also functions as an antagonist of Toll-like receptor 4 (TLR4).[2] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells. Activation of TLR4 triggers downstream signaling cascades involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. By antagonizing TLR4, Ibudilast can suppress neuroinflammation.
References
- 1. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibudilast, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study Sample Preparation of Ibudilast using Ibudilast-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological conditions. Accurate determination of Ibudilast concentrations in biological matrices is crucial for pharmacokinetic (PK) studies. This document provides detailed application notes and protocols for the preparation of plasma and serum samples for the quantification of Ibudilast using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with Ibudilast-d7 serving as the internal standard (IS).[1][2][3]
Ibudilast-d7 is a deuterated analog of Ibudilast and is an ideal internal standard for LC-MS/MS analysis as it co-elutes with the analyte of interest and compensates for variability in sample preparation and instrument response.[2][3]
Pharmacokinetic Properties of Ibudilast
A summary of key pharmacokinetic parameters of Ibudilast in humans is presented in the table below.
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 32 ng/mL (after a single 30 mg dose) | |
| Time to Peak Concentration (Tmax) | 5 hours (median) | [4] |
| Elimination Half-life (t1/2) | 19 hours | [5][6] |
| Protein Binding | ≥ 95% | |
| Primary Metabolite | 6,7-dihydrodiol-ibudilast | [5][6] |
Experimental Protocols
This section details two common and effective methods for the extraction of Ibudilast from biological matrices: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This method is rapid, simple, and suitable for high-throughput sample processing. It involves the addition of a water-miscible organic solvent, typically acetonitrile, to precipitate plasma proteins.
Materials:
-
Blank plasma/serum
-
Ibudilast and Ibudilast-d7 stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Sample Spiking: To a 100 µL aliquot of plasma/serum sample in a microcentrifuge tube, add 10 µL of Ibudilast-d7 internal standard working solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control (QC) samples, add the appropriate volume of Ibudilast working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the sample and remove the organic solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.
Materials:
-
Blank plasma/serum
-
Ibudilast and Ibudilast-d7 stock solutions
-
Methyl Tert-Butyl Ether (MTBE), HPLC grade
-
Microcentrifuge tubes (1.5 mL) or glass test tubes
-
Calibrated pipettes and tips
-
Microcentrifuge or benchtop centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Sample Spiking: To a 200 µL aliquot of serum/plasma sample in a suitable tube, add 20 µL of Ibudilast-d7 internal standard working solution. For calibration standards and QCs, add the appropriate volume of Ibudilast working solution.
-
Addition of Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Extraction: Vortex the mixture for 5 minutes to facilitate the extraction of Ibudilast and Ibudilast-d7 into the organic phase.
-
Phase Separation: Centrifuge the tubes at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.
LC-MS/MS Method for Ibudilast Quantification
The following are suggested starting conditions for the LC-MS/MS analysis of Ibudilast and Ibudilast-d7. Method optimization is recommended for specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 20% B |
| 0.5-2.5 min | 20% to 95% B |
| 2.5-3.5 min | 95% B |
| 3.5-3.6 min | 95% to 20% B |
| 3.6-5.0 min | 20% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Transitions (m/z) | |
| Ibudilast | 231.1 -> 175.1 (Quantifier), 231.1 -> 147.1 (Qualifier) |
| Ibudilast-d7 | 238.1 -> 182.1 (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for the specific instrument |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. The validation should include the following parameters:
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of Ibudilast and Ibudilast-d7 in blank matrix from at least 6 different sources. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Assessed at a minimum of four QC levels (LLOQ, LQC, MQC, HQC). The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤ 20%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Determined by comparing the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels. Recovery should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Includes freeze-thaw stability, short-term bench-top stability, long-term storage stability, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Workflow for Protein Precipitation (PPT) of Ibudilast.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Ibudilast.
References
- 1. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. a protein precipitation extraction method [protocols.io]
- 4. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
Application Notes and Protocols for Quantitative Analysis of Ibudilast in Preclinical Trials using Ibudilast-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties, making it a promising candidate for various neurological disorders. In preclinical drug development, accurate quantification of Ibudilast in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Ibudilast-d7, a deuterated analog of Ibudilast, is the ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical and physical properties to the analyte, ensuring high accuracy and precision.
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Ibudilast in preclinical samples using Ibudilast-d7 as an internal standard.
I. Mechanism of Action of Ibudilast
Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases and antagonizing Toll-like receptor 4 (TLR4).
Phosphodiesterase (PDE) Inhibition
Ibudilast inhibits several PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, resulting in anti-inflammatory and neuroprotective effects.
Toll-like Receptor 4 (TLR4) Antagonism
Ibudilast also acts as an antagonist of TLR4, a key receptor in the innate immune system. By blocking TLR4 signaling, Ibudilast reduces the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.
II. Quantitative Data from Preclinical Pharmacokinetic Studies
The following tables summarize pharmacokinetic parameters of Ibudilast observed in various preclinical species following oral administration.
Table 1: Dose-Normalized Area Under the Curve (AUC) of Ibudilast in Preclinical Species
| Species | Dose (mg/kg) | Route | DN-AUC (ng*h/mL)/(mg/kg) | Reference |
| Mouse | Various | Oral | 0.3 - 87 | [1] |
| Rat | Various | Oral | 0.3 - 87 | [1] |
| Rabbit | Various | Oral | 0.3 - 87 | [1] |
| Dog | Various | Oral | 0.3 - 87 | [1] |
| Cynomolgus Monkey | Various | Oral | 0.3 - 87 | [1] |
| Minipig | Various | Oral | 0.3 - 87 | [1] |
Table 2: Pharmacokinetic Parameters of Ibudilast in Dogs
| Parameter | Value | Units | Conditions |
| Cmax | 6.27 (fed) / 5.24 (fasted) | µg/mL | 5 mg/kg, Oral |
| Tmax | 1.5 (fed) / 1.0 (fasted) | hours | 5 mg/kg, Oral |
| AUC(0-24h) | 26.8 (fed) / 23.9 (fasted) | µg*h/mL | 5 mg/kg, Oral |
III. Experimental Protocols for Quantitative Analysis
This section provides a detailed protocol for the quantification of Ibudilast in preclinical plasma samples using Ibudilast-d7 as an internal standard. This protocol is adapted from established methods for Ibudilast analysis and best practices for bioanalytical method validation.
Materials and Reagents
-
Ibudilast analytical standard
-
Ibudilast-d7 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma from the relevant preclinical species (e.g., rat, mouse)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ibudilast and Ibudilast-d7 in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of Ibudilast working solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the Ibudilast-d7 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation procedure.
Protocol:
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the 100 ng/mL Ibudilast-d7 internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are recommended starting conditions for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Ibudilast | Q1: 231.2 -> Q3: 175.1 (Quantifier) |
| Q1: 231.2 -> Q3: 147.1 (Qualifier) | |
| Ibudilast-d7 | Q1: 238.2 -> Q3: 182.1 (Quantifier) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Ibudilast and Ibudilast-d7 in blank matrix.
-
Linearity: A linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision of quality control samples at low, medium, and high concentrations.
-
Recovery: Extraction efficiency of Ibudilast from the biological matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of Ibudilast in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
IV. Conclusion
The use of Ibudilast-d7 as an internal standard provides a robust and reliable method for the quantitative analysis of Ibudilast in preclinical samples. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to develop and validate a sensitive and accurate LC-MS/MS assay. This will enable the generation of high-quality data to support the preclinical development of Ibudilast.
References
Application Note: Quantitative Analysis of Ibudilast in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Ibudilast in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes a deuterated internal standard (Ibudilast-d7) for accurate and precise quantification. The protocol includes a robust liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis on a standard GC-MS system. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research settings. All quantitative data is summarized in structured tables, and the experimental workflow and relevant signaling pathways are visualized using diagrams.
Introduction
Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects.[1][2] It is under investigation for the treatment of various neurological conditions, including multiple sclerosis and amyotrophic lateral sclerosis (ALS).[1][3] Accurate and reliable quantification of Ibudilast in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This protocol details a sensitive and specific GC-MS method for the determination of Ibudilast in human plasma, employing a stable isotope-labeled internal standard to ensure high accuracy.
Signaling Pathway of Ibudilast
Ibudilast exerts its therapeutic effects through multiple mechanisms. Primarily, it acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE3, PDE4, PDE10, and PDE11.[2][4] By inhibiting these enzymes, Ibudilast prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell.[2][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, resulting in reduced inflammation and enhanced neuronal survival.[5] Additionally, Ibudilast has been shown to inhibit macrophage migration inhibitory factor (MIF) and toll-like receptor 4 (TLR4), further contributing to its anti-inflammatory properties.[1][2]
Experimental Protocol
Materials and Reagents
-
Ibudilast (analytical standard)
-
Ibudilast-d7 (deuterated internal standard)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide, analytical grade
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (2 mL)
Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
A suitable capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Nitrogen evaporator.
-
Vortex mixer.
-
Centrifuge.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ibudilast and Ibudilast-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ibudilast stock solution in 50:50 methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ibudilast-d7 primary stock solution in 50:50 methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Ibudilast-d7 internal standard working solution to each plasma sample, except for the blank.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M ammonium hydroxide and vortex for 10 seconds.
-
Add 1 mL of MTBE, vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters and may require optimization for your specific instrument.
| GC Parameter | Value |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Ibudilast: m/z 230, 188, 146Ibudilast-d7: m/z 237, 195, 146 |
Experimental Workflow
Data Analysis and Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Ibudilast to Ibudilast-d7 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the GC-MS analysis of Ibudilast.
| Parameter | Ibudilast | Ibudilast-d7 (IS) |
| Retention Time (approx.) | 8.5 min | 8.45 min |
| Quantifier Ion (m/z) | 230 | 237 |
| Qualifier Ions (m/z) | 188, 146 | 195, 146 |
| Linear Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.995 | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Ibudilast in human plasma using GC-MS with a deuterated internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in a research setting. The provided experimental details, data tables, and diagrams offer a complete guide for researchers and drug development professionals working with Ibudilast.
References
- 1. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mndassociation.org [mndassociation.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The glial cell modulator ibudilast attenuates neuroinflammation and enhances retinal ganglion cell viability in glaucoma through protein kinase A signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ibudilast-d7 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is approved in Japan for the treatment of asthma and post-stroke complications and is under investigation for various neurological conditions. In drug metabolism and pharmacokinetic (DMPK) studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. Ibudilast-d7, a deuterated analog of Ibudilast, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its physicochemical properties are nearly identical to Ibudilast, ensuring similar extraction recovery and ionization efficiency, thus correcting for matrix effects and improving the accuracy and precision of the assay.
Mechanism of Action
Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs), particularly PDE4, and by antagonizing the Toll-like receptor 4 (TLR4).
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, Ibudilast increases the intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of genes involved in inflammation and neuroprotection.
-
Toll-Like Receptor 4 (TLR4) Antagonism: Ibudilast also acts as an antagonist of TLR4, a key receptor in the innate immune system. By blocking TLR4 signaling, Ibudilast inhibits the downstream activation of pro-inflammatory pathways involving MyD88, NF-κB, IRAK1, and TRAF6, leading to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathways
Caption: Ibudilast inhibits PDE4, leading to increased cAMP levels and subsequent activation of the PKA/CREB pathway.
Caption: Ibudilast antagonizes the TLR4 receptor, inhibiting the pro-inflammatory MyD88/NF-κB signaling cascade.
Drug Metabolism and Pharmacokinetics
Ibudilast is primarily metabolized in the liver, with the major metabolite being 6,7-dihydrodiol-ibudilast. The quantification of both the parent drug and its metabolites is essential for understanding its pharmacokinetic profile.
Experimental Protocols
Bioanalytical Method for Ibudilast Quantification in Human Plasma using LC-MS/MS with Ibudilast-d7 as Internal Standard
This protocol describes a sensitive and selective LC-MS/MS method for the quantification of Ibudilast in human plasma. The method utilizes Ibudilast-d7 as the internal standard (IS) to ensure accuracy and precision.
1. Materials and Reagents
-
Ibudilast reference standard
-
Ibudilast-d7 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ibudilast and Ibudilast-d7 in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ibudilast by serial dilution of the stock solution with acetonitrile:water (1:1, v/v).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Ibudilast-d7 in acetonitrile.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Ibudilast working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 10 µL of the Ibudilast-d7 internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (see chromatographic conditions).
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-0.5 min, 20% B; 0.5-2.5 min, 20-95% B; 2.5-3.5 min, 95% B; 3.6-4.0 min, 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Agilent 6495 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ibudilast: m/z 231.1 → 188.1; Ibudilast-d7: m/z 238.1 → 195.1 |
| Fragmentor Voltage | 135 V |
| Collision Energy | 20 eV |
Data Presentation
The following tables present representative data for the validation of a bioanalytical method for Ibudilast, demonstrating the expected performance when using a deuterated internal standard like Ibudilast-d7.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision at LLOQ (CV%) | ≤ 20% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| 2 (Low) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| 50 (Medium) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| 800 (High) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Ibudilast | Ibudilast-d7 |
| Recovery (%) | ||
| Low QC | Consistent and reproducible | Consistent and reproducible |
| Medium QC | Consistent and reproducible | Consistent and reproducible |
| High QC | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Compensated by Ibudilast-d7 | - |
Experimental Workflow
Caption: Workflow for the bioanalysis of Ibudilast in plasma using Ibudilast-d7 as an internal standard.
Conclusion
The use of Ibudilast-d7 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Ibudilast in biological matrices. This enables accurate characterization of its pharmacokinetic profile, which is essential for its continued development and clinical application in various therapeutic areas. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug metabolism and bioanalysis.
Troubleshooting & Optimization
Ibudilast-d7-1 stability and storage conditions
This technical support center provides guidance on the stability and storage of Ibudilast-d7, a deuterated internal standard for Ibudilast. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ibudilast-d7?
A1: For long-term storage, Ibudilast-d7 should be stored as a solid at -20°C.[1] Under these conditions, it is expected to be stable for at least four years. For short-term storage of solutions, such as in DMSO or ethanol, it is recommended to store them at -20°C for up to three months.[1]
Q2: How should I handle the shipping of Ibudilast-d7?
A2: Ibudilast-d7 is typically shipped at room temperature. Upon receipt, it is crucial to transfer it to the recommended -20°C storage condition for long-term stability.
Q3: Is Ibudilast-d7 sensitive to light?
Q4: What is the expected stability of Ibudilast-d7 in solution?
A4: Solutions of Ibudilast in DMSO or ethanol can be stored at -20°C for up to 3 months.[1] For aqueous solutions, it is recommended to prepare them fresh before use to avoid potential degradation. The stability in aqueous solutions can be pH-dependent, and it is advisable to conduct your own stability assessment in the specific buffer or matrix used in your experiments.
Q5: Are there any known degradation pathways for Ibudilast?
A5: Specific degradation pathways for Ibudilast-d7 are not extensively published. However, based on the structure of Ibudilast, potential degradation pathways could involve hydrolysis of the amide bond and oxidation of the pyrazolopyridine ring system, especially under forced degradation conditions such as extreme pH, high temperature, and oxidative stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results | Degradation of Ibudilast-d7 stock solution. | Prepare a fresh stock solution from the solid material. Ensure proper storage of the stock solution at -20°C and avoid repeated freeze-thaw cycles. |
| Contamination of the analytical standard. | Use a fresh vial of Ibudilast-d7. Verify the purity of the standard using an orthogonal analytical technique if possible. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and ensure your analytical method is stability-indicating. |
| Contamination from solvents or sample matrix. | Analyze solvent blanks and matrix blanks to identify the source of the extraneous peaks. | |
| Loss of signal intensity over time | Adsorption of the analyte to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Instability in the analytical instrument. | Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. |
Stability and Storage Data
The following tables summarize the recommended storage conditions and provide illustrative stability data for Ibudilast-d7. Please note that the quantitative data in Table 2 is representative and should be confirmed by in-house stability studies.
Table 1: Recommended Storage and Shipping Conditions for Ibudilast-d7
| Form | Storage Condition | Shipping Condition | Long-Term Stability |
| Solid | -20°C | Room Temperature | ≥ 4 years[2] |
| In Solution (DMSO/Ethanol) | -20°C | N/A | Up to 3 months[1] |
Table 2: Illustrative Forced Degradation Data for Ibudilast-d7 (Hypothetical)
| Stress Condition | Duration | Assay (% Remaining) | Major Degradation Products (% Peak Area) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 92.5 | 4.8 (Product A), 2.1 (Product B) |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 88.1 | 7.3 (Product C), 3.5 (Product D) |
| Oxidation (3% H₂O₂, 25°C) | 24 hours | 95.2 | 2.9 (Product E) |
| Thermal (80°C) | 48 hours | 98.7 | 0.8 (Product F) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1 | 0.5 (Product G) |
Note: This data is for illustrative purposes only and represents a typical outcome of a forced degradation study. Actual results may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ibudilast-d7
This protocol describes a general-purpose, stability-indicating HPLC method suitable for the analysis of Ibudilast-d7 and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or MS in positive ion mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Ibudilast-d7 in methanol or acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of Ibudilast-d7
This protocol outlines a typical forced degradation study to assess the stability of Ibudilast-d7 under various stress conditions.
-
Acid Hydrolysis: Dissolve Ibudilast-d7 in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve Ibudilast-d7 in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Dissolve Ibudilast-d7 in a solution of 3% H₂O₂ in methanol to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid Ibudilast-d7 at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photostability: Expose solid Ibudilast-d7 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve in methanol for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Ibudilast's dual mechanism of action.
Caption: Workflow for a forced degradation study.
References
Troubleshooting low signal with Ibudilast-d7-1 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity with Ibudilast-d7 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ibudilast-d7 and why is it used in LC-MS analysis?
A1: Ibudilast-d7 is a deuterated form of Ibudilast, meaning seven hydrogen atoms in the molecule have been replaced with deuterium. It is intended for use as an internal standard (IS) for the quantification of Ibudilast by GC- or LC-MS.[1][2] Stable isotope-labeled molecules like Ibudilast-d7 are considered ideal internal standards because they have nearly identical physical and chemical properties to the analyte (Ibudilast).[3] This ensures they behave similarly during sample extraction, chromatography, and ionization, which helps to compensate for variations in sample preparation and instrument response.[4]
Q2: What are the recommended storage and stability conditions for Ibudilast-d7?
A2: Ibudilast-d7 is stable for at least four years when stored at -20°C.[1] For shipping, it is typically sent at room temperature in the continental US.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[2]
Q3: What are some typical LC-MS parameters for the analysis of Ibudilast?
A3: While methods must be optimized for specific instrumentation and matrices, published methods for Ibudilast can provide a good starting point. Electrospray ionization (ESI) in positive ion mode is commonly used.[5] Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of acetonitrile and water with a formic acid modifier.[5]
Q4: What are the primary causes of low signal for a deuterated internal standard like Ibudilast-d7?
A4: Low signal for an internal standard can stem from several issues:
-
Sample Preparation: Errors in standard solution preparation, incorrect spiking volume, or degradation of the standard.
-
LC System Problems: Leaks, pump issues (improper gradient formation), injector problems, or a failing column.[6][7]
-
Mass Spectrometer Issues: A dirty ion source, incorrect tuning parameters, detector failure, or unstable electrospray.[8][9]
-
Ion Suppression: Co-eluting matrix components from the sample can interfere with the ionization of Ibudilast-d7 in the MS source, leading to a reduced signal.[10][11][12] This is a very common phenomenon in LC-MS.[10]
Troubleshooting Guides
This section provides systematic guides to diagnose and resolve low signal intensity for Ibudilast-d7.
Guide 1: Initial Assessment of Low Ibudilast-d7 Signal
This guide provides a logical workflow to determine if the issue lies with the sample/standard preparation, the LC system, or the MS detector.
Q: My Ibudilast-d7 internal standard signal is very low or absent across all my samples (calibrators, QCs, and unknowns). Where do I start troubleshooting?
A: A complete or consistent loss of signal often points to a singular, system-wide issue rather than a problem with individual samples.[6] Follow this workflow to isolate the problem.
Experimental Workflow: LC-MS Analysis
Caption: General experimental workflow for LC-MS using an internal standard.
Troubleshooting Protocol: Isolating the Source of Signal Loss
-
Verify MS Functionality (Direct Infusion):
-
Objective: Confirm the mass spectrometer is capable of detecting Ibudilast-d7 without the LC system.
-
Protocol:
-
Prepare a fresh, simple solution of Ibudilast-d7 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration you expect to detect easily.
-
Disconnect the LC from the mass spectrometer.
-
Directly infuse the Ibudilast-d7 solution into the MS source using a syringe pump at a flow rate typical for your ESI source (e.g., 5-20 µL/min).
-
Monitor for the expected Ibudilast-d7 precursor ion.
-
-
Interpreting Results:
-
Strong, Stable Signal: The MS is working correctly. The problem is likely with your sample preparation or the LC system. Proceed to Step 2.
-
Low or No Signal: The problem is likely with the MS or your standard solution. See Guide 2: Mass Spectrometer & Standard Issues .
-
-
-
Verify LC-MS Integrity (Direct Injection):
-
Objective: Confirm that the analyte can pass through the LC flow path to the MS.
-
Protocol:
-
Reconnect the LC to the MS.
-
Replace the analytical column with a zero-dead-volume union.
-
Set the LC pumps to deliver a constant flow of mobile phase (e.g., 50% B at 0.4 mL/min).
-
Inject the freshly prepared Ibudilast-d7 solution directly.
-
-
Interpreting Results:
-
Sharp, Symmetrical Peak: The LC pumps, injector, and tubing are functioning correctly. The issue may be related to the analytical column or chromatographic conditions. See Guide 3: Chromatographic Issues .
-
Low, Broad, or No Peak: There is a problem with the LC system (e.g., a leak, a blockage in the injector or tubing, or a pump failure).[7] Systematically check for leaks, purge the pumps, and ensure the injector is functioning correctly.
-
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low Ibudilast-d7 signal.
Guide 2: Mass Spectrometer & Standard Issues
Q: Direct infusion of my Ibudilast-d7 standard shows a low or unstable signal. What should I check?
A: This indicates an issue with either the standard solution itself or the mass spectrometer's ability to detect it.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degraded/Incorrect Standard | 1. Prepare a fresh Ibudilast-d7 stock and working solution from the original neat material or powder. 2. Compare the signal of the new standard to the old one. 3. Verify all calculations for dilution and concentration. |
| Contaminated Ion Source | 1. Visually inspect the ESI probe tip, capillary, and orifice for salt buildup or contamination.[8] 2. Follow the manufacturer's protocol to clean the ion source components. Regular cleaning is critical for maintaining sensitivity.[13] |
| Incorrect MS Parameters | 1. Ensure you are monitoring the correct mass-to-charge ratio (m/z) for the Ibudilast-d7 precursor ion. 2. Re-tune the instrument using the manufacturer's calibration solution. 3. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) by infusing the fresh Ibudilast-d7 standard.[14] Set parameters to a stable plateau rather than an absolute maximum for robustness.[14] |
| Unstable Electrospray | 1. Check for blockages in the ESI probe. 2. Ensure mobile phase/infusion solvent is appropriate and free of non-volatile salts like phosphate buffers.[15] 3. Verify nebulizing and drying gas flows are on and at the correct settings. An unstable spray can cause significant signal drift.[9] |
Table 1: Example Mass Transitions for Ibudilast and Ibudilast-d7
Note: These are theoretical values. Optimal transitions must be determined experimentally on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example | Ionization Mode |
| Ibudilast | 231.1 | 189.1 | ESI+ |
| Ibudilast-d7 | 238.2 | 196.1 | ESI+ |
Guide 3: Chromatographic Issues
Q: The signal is good when injecting without a column, but poor when the analytical column is installed. What's wrong?
A: This strongly suggests the problem is related to the column or the chromatographic conditions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Clogging | 1. Flush the Column: Reverse the column direction (if permitted by the manufacturer) and flush with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Check for High Backpressure: A clogged column frit will cause pressure to increase and can lead to peak distortion or signal loss.[7] 3. Replace the Column: If flushing does not restore performance, the column may be irreversibly contaminated or have a voided head, requiring replacement. |
| Poor Peak Shape | 1. Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak splitting or broadening.[7] Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase. 2. Mobile Phase pH: Ensure the mobile phase pH is appropriate for Ibudilast. For basic compounds like Ibudilast, a mobile phase with a low pH (e.g., using 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.[13] |
| Mobile Phase Incompatibility | 1. Use Volatile Modifiers: Ensure all mobile phase additives (acids, bases, buffers) are volatile and MS-compatible, such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[15][16] Non-volatile salts like phosphates will foul the ion source. 2. Prepare Fresh Mobile Phase: Mobile phases can change composition over time. Prepare fresh solutions daily. |
Table 2: Example LC Gradient
| Time (min) | %A (0.1% Formic Acid in Water) | %B (0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 5.0 | 5 | 95 | 0.4 |
| 7.0 | 5 | 95 | 0.4 |
| 7.1 | 95 | 5 | 0.4 |
| 10.0 | 95 | 5 | 0.4 |
Guide 4: Ion Suppression and Matrix Effects
Q: My Ibudilast-d7 signal is strong in pure solvent but significantly lower in extracted plasma/serum samples. Why?
A: This is a classic sign of ion suppression, where other molecules from the biological matrix co-elute with your internal standard and compete for ionization in the MS source.[11][12][17]
Diagram: The Concept of Ion Suppression
Caption: Ion suppression occurs when matrix components compete with the analyte for ionization.
Protocol: Diagnosing Ion Suppression via Post-Column Infusion
-
Objective: To identify regions in the chromatogram where ion suppression occurs.
-
Setup:
-
Infuse a constant, steady flow of Ibudilast-d7 solution into the MS source post-column using a T-fitting.
-
The LC is connected to the other inlet of the T-fitting.
-
-
Procedure:
-
Begin the infusion of Ibudilast-d7. You should see a stable, high baseline signal on the mass spectrometer.
-
Inject a blank matrix sample (an extracted sample prepared without any analyte or IS).
-
Monitor the Ibudilast-d7 signal throughout the chromatographic run.
-
-
Interpretation:
-
If the baseline signal for Ibudilast-d7 remains stable, there is no significant ion suppression.
-
If the baseline signal dips at any point, it indicates that components from the matrix are eluting from the column at that time and suppressing the Ibudilast-d7 signal. If this dip coincides with the retention time of Ibudilast-d7 in your actual method, ion suppression is the cause of your low signal.
-
Solutions for Ion Suppression
-
Improve Chromatographic Separation: Modify the LC gradient to separate Ibudilast-d7 from the interfering matrix components.
-
Enhance Sample Cleanup: Switch to a more effective sample preparation technique (e.g., from simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to better remove matrix components before injection.[13]
-
Reduce Sample Volume: Injecting a smaller volume of the extracted sample can lessen the amount of matrix introduced into the system.
-
Dilute the Sample: Diluting the sample can sometimes mitigate matrix effects, but care must be taken to ensure the analyte of interest remains above the lower limit of quantitation.[18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. (LCMS) Mobile Phases Suitable for MS | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 17. [PDF] Pitfalls in LC-MS (-MS ) Analysis | Semantic Scholar [semanticscholar.org]
- 18. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Ibudilast-d7-1 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ibudilast-d7. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
1. What is Ibudilast-d7 and what is its primary application?
Ibudilast-d7 is a deuterated form of Ibudilast. It is primarily intended for use as an internal standard for the quantification of Ibudilast in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
2. In which organic solvents is Ibudilast-d7 soluble?
Ibudilast-d7 is soluble in chloroform and methanol.[1] Based on the solubility of its non-deuterated counterpart, Ibudilast, it is also expected to be soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[4]
3. Is Ibudilast-d7 soluble in aqueous solutions?
Ibudilast and its deuterated form are sparingly soluble in aqueous buffers.[4] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[4]
4. What is the recommended storage condition for Ibudilast-d7 solutions?
For long-term stability, it is recommended to store Ibudilast-d7 as a solid at -20°C, where it can be stable for at least 4 years.[1] Solutions of Ibudilast in DMSO or ethanol can be stored at -20°C for up to 3 months.[5] It is not recommended to store aqueous solutions for more than one day.[4]
Solubility Data
The following table summarizes the solubility of Ibudilast, which is expected to be a very close approximation for Ibudilast-d7.
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| Ethanol | ~25 | ~108.5 |
| DMSO | ~16 | ~69.4 |
| Dimethylformamide (DMF) | ~20 | ~86.8 |
| 1:11 Ethanol:PBS (pH 7.2) | ~0.08 | ~0.35 |
Note: The molarity was calculated using the molecular weight of Ibudilast (230.31 g/mol ). The molecular weight of Ibudilast-d7 is approximately 237.35 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of Ibudilast-d7 in DMSO.
-
Weighing: Accurately weigh the desired amount of Ibudilast-d7 solid using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the solid. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of Ibudilast-d7.
-
Mixing: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the preparation of a 100 µM aqueous working solution of Ibudilast-d7 in Phosphate-Buffered Saline (PBS).
-
Prepare an intermediate stock: First, prepare a 10 mM stock solution of Ibudilast-d7 in ethanol.
-
Dilution: Add 10 µL of the 10 mM ethanolic stock solution to 990 µL of PBS (pH 7.2).
-
Mixing: Gently mix the solution by pipetting up and down or by brief vortexing.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in aqueous solution | The solubility limit in the aqueous buffer has been exceeded. | - Ensure the final concentration in the aqueous buffer is low enough. - Increase the proportion of the organic co-solvent (e.g., ethanol) if the experimental design allows. - Prepare a fresh solution and ensure the initial stock is fully dissolved. |
| Inconsistent results in assays | - Degradation of the compound in aqueous solution. - Improper storage of stock solutions. | - Always prepare fresh aqueous working solutions for each experiment.[4] - Ensure organic stock solutions are stored correctly at -20°C and have not been stored for longer than 3 months.[5] |
| Difficulty dissolving the solid | Insufficient solvent or mixing. | - Ensure the correct volume of solvent has been added. - Use vortexing or sonication to aid dissolution. Gentle warming may be applied, but monitor for any potential degradation. |
Visual Workflows
Caption: Workflow for Preparing an Organic Stock Solution of Ibudilast-d7.
Caption: Workflow for Preparing an Aqueous Working Solution of Ibudilast-d7.
Caption: Troubleshooting Logic for Ibudilast-d7 Solution Precipitation.
References
Technical Support Center: Ibudilast-d7 & Ion Suppression
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the bioanalysis of Ibudilast, particularly when using its deuterated internal standard, Ibudilast-d7.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Ibudilast?
Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] It is a reduction in the ionization efficiency of the target analyte (Ibudilast) caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] These interfering components, which can include salts, proteins, and phospholipids, compete with the analyte for the available charge in the ion source, leading to a decreased signal intensity.[1][4] This can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis, potentially leading to unreliable pharmacokinetic data.[3]
Q2: I'm using Ibudilast-d7 as an internal standard. Shouldn't that automatically correct for ion suppression?
Ideally, a stable isotope-labeled internal standard (SIL-IS) like Ibudilast-d7 co-elutes with the analyte and experiences the same degree of ion suppression.[1][3] The consistent ratio of the analyte to the internal standard should allow for accurate quantification.[1] However, this is not always the case. Several issues can lead to differential matrix effects, where the analyte and the internal standard are suppressed to different extents:
-
Chromatographic Separation: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties (e.g., lipophilicity) of the molecule.[5][6] This can cause a slight separation between Ibudilast and Ibudilast-d7 on the analytical column. If this separation occurs in a region of changing ion suppression, the two compounds will be affected differently, invalidating the correction.[5][6]
-
Concentration-Dependent Effects: The degree of ion suppression can be dependent on the concentration of the interfering species and even the internal standard itself.[7] An excessively high concentration of Ibudilast-d7 could potentially suppress the Ibudilast signal.[3]
-
Purity of the Standard: Any non-labeled Ibudilast present as an impurity in the Ibudilast-d7 standard can lead to artificially high measurements of the analyte.
Therefore, while Ibudilast-d7 is a powerful tool, it is crucial to validate that it effectively tracks the analyte in the specific matrix and chromatographic conditions of your assay.[6]
Q3: How can I experimentally diagnose ion suppression in my Ibudilast assay?
There are two primary methods to assess ion suppression during method development and validation.
-
Post-Column Infusion: This qualitative experiment helps identify regions in the chromatogram where ion suppression occurs. A constant flow of Ibudilast solution is infused into the mobile phase after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dip in the constant baseline signal of Ibudilast indicates that a co-eluting component from the matrix is causing suppression at that specific retention time.[8][9][10]
-
Quantitative Matrix Factor (MF) Assessment: This experiment quantifies the extent of ion suppression or enhancement. The response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solvent.[11] A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Troubleshooting & Experimental Protocols
Issue: Poor reproducibility or inaccurate quantification of Ibudilast.
This is a common symptom of uncharacterized or poorly compensated ion suppression. The following workflow can help diagnose and mitigate the issue.
Caption: Troubleshooting workflow for ion suppression.
Protocol 1: Post-Column Infusion Experiment
This protocol allows for the visualization of retention time windows where matrix components cause ion suppression.[9]
Objective: To identify the retention time(s) of co-eluting matrix components that suppress the Ibudilast signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of Ibudilast (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix (e.g., plasma processed via protein precipitation)
-
Neat solvent (e.g., mobile phase)
Procedure:
-
System Setup: Connect the syringe pump to the LC flow path using a tee-piece between the analytical column and the MS inlet.
-
Analyte Infusion: Begin infusing the Ibudilast standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Establish Baseline: Allow the infused signal to stabilize, which will create a high, flat baseline in the mass spectrometer for the Ibudilast MRM transition.
-
Injection 1 (Solvent): Inject a sample of the neat solvent. The baseline should remain stable, with no significant dips.
-
Injection 2 (Matrix): Inject the blank extracted matrix sample.
-
Data Analysis: Monitor the Ibudilast MRM transition. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering compounds from the matrix.
Q4: What are the most effective sample preparation techniques to reduce ion suppression for Ibudilast analysis?
Improving sample cleanup is one of the most effective ways to combat ion suppression by removing interfering matrix components before LC-MS analysis.[2][12] The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but offers minimal cleanup, often leaving significant amounts of phospholipids, a major cause of ion suppression in plasma samples.[12] It is a common starting point but may be insufficient for sensitive assays.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) in the aqueous phase.[13]
-
Solid-Phase Extraction (SPE): This is generally the most effective technique for removing a broad range of interferences, including phospholipids.[9][12][13] By using specific sorbents and optimized wash/elution steps, SPE provides the cleanest extracts.
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Technique | Relative Cost | Speed | Selectivity / Cleanup Efficacy | Phospholipid Removal |
| Protein Precipitation (PPT) | Low | Very Fast | Low | Poor |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Moderate | Medium | Moderate |
| Solid-Phase Extraction (SPE) | High | Slow | High | Excellent |
Protocol 2: Solid-Phase Extraction (SPE) for Ibudilast from Plasma
This protocol provides a general methodology for developing an SPE method for a small, relatively non-polar molecule like Ibudilast from a plasma matrix.
Objective: To selectively extract Ibudilast and Ibudilast-d7 from plasma while minimizing matrix components that cause ion suppression.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Plasma sample containing Ibudilast and spiked with Ibudilast-d7
-
Methanol (MeOH)
-
Deionized water
-
Acidic or basic solution for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Elution solvent (e.g., Acetonitrile or Methanol, possibly with a modifier)
-
SPE vacuum manifold
Procedure:
-
Pre-treatment: Thaw plasma samples. Centrifuge to pellet any solids. Dilute the plasma (e.g., 1:1 with 2% phosphoric acid) to reduce viscosity and aid binding.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water (or water adjusted to the same pH as the pre-treated sample). Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This is a critical step. For a C18 cartridge, a wash with 1 mL of 5-10% aqueous Methanol will remove salts and very polar components without eluting the Ibudilast.
-
Elution: Elute Ibudilast and Ibudilast-d7 with a strong organic solvent. For a C18 cartridge, this would typically be 1-2 mL of Methanol or Acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Q5: How can I optimize my LC method to avoid ion suppression?
If improved sample preparation is insufficient, chromatographic optimization can be used to separate Ibudilast from the regions of ion suppression identified in the post-column infusion experiment.[1]
-
Change Gradient Profile: Altering the gradient slope can change the selectivity of the separation, potentially moving the Ibudilast peak away from interfering peaks.
-
Modify Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) can dramatically alter selectivity and retention times.[10]
-
Use a Different Column: Employing a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) provides an alternative separation mechanism.
-
Ensure Co-elution of IS: While separating the analyte from interferences, it is critical to ensure that Ibudilast and Ibudilast-d7 still co-elute perfectly to provide accurate correction.[5] Using a column with slightly lower resolution can sometimes help merge slightly separated analyte and IS peaks.[5]
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. mdpi.com [mdpi.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. providiongroup.com [providiongroup.com]
Optimizing Mass Spectrometry Parameters for Ibudilast-d7: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Ibudilast-d7.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for Ibudilast-d7 in positive electrospray ionization (ESI) mode?
A1: The molecular formula for Ibudilast-d7 is C₁₄H₁₁D₇N₂O, with a molecular weight of approximately 237.4 g/mol . In positive ESI mode, the expected precursor ion is the protonated molecule, [M+H]⁺, which would be observed at m/z 238.4 . This is based on the addition of a proton to the deuterated molecule.
Q2: What are the recommended MRM transitions for Ibudilast-d7?
A2: Specific MRM (Multiple Reaction Monitoring) transitions should be empirically determined for your instrument. However, based on the known fragmentation of unlabeled Ibudilast, you can predict and test the following transitions for Ibudilast-d7. The precursor ion will be m/z 238.4. Based on the fragmentation of Ibudilast, which shows major fragments at m/z 188, 173, and 145, the corresponding fragments for Ibudilast-d7 are likely to be m/z 195, 180, and 152, assuming the deuterium labels are on the isobutyl and methyl groups. Therefore, the recommended starting MRM transitions to optimize are:
-
238.4 → 195.x
-
238.4 → 180.x
-
238.4 → 152.x
Q3: I am observing a chromatographic shift between Ibudilast and Ibudilast-d7. Is this normal?
A3: Yes, a slight chromatographic shift between a deuterated internal standard and its unlabeled analyte is a known phenomenon.[1] This is due to the difference in the physicochemical properties imparted by the deuterium atoms. While stable isotope-labeled internal standards are designed to co-elute with the analyte, minor differences in retention time can occur. It is important to ensure that the peak integration windows for both the analyte and the internal standard are set appropriately to account for any small shifts.
Q4: My Ibudilast-d7 signal is showing poor sensitivity. What are some potential causes?
A4: Poor sensitivity for Ibudilast-d7 can arise from several factors:
-
Suboptimal Ionization Parameters: Ensure that the ion source parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for Ibudilast-d7.
-
Incorrect MRM Transitions: The selected precursor and product ions may not be the most abundant or stable. Re-optimize the MRM transitions by performing a product ion scan of the Ibudilast-d7 precursor ion.
-
Collision Energy Not Optimized: The collision energy is a critical parameter for fragmentation. A collision energy that is too low will result in insufficient fragmentation, while one that is too high can lead to excessive fragmentation and loss of signal for the desired product ion. Perform a collision energy optimization experiment for each MRM transition.
-
Matrix Effects: Components of the sample matrix can suppress the ionization of Ibudilast-d7. Consider different sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, leading to a decrease in the signal of the fully deuterated molecule.[2] This is less likely to be a major issue with modern LC-MS systems and appropriately chosen solvents but should be considered if other causes are ruled out.
Q5: How can I confirm the fragmentation pattern of Ibudilast-d7?
A5: To confirm the fragmentation pattern, you should perform a product ion scan (also known as MS/MS or tandem MS scan) on the Ibudilast-d7 precursor ion (m/z 238.4). This will generate a spectrum of all the fragment ions produced from the precursor. The most intense and stable fragment ions are then typically chosen for developing MRM methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Ibudilast-d7.
Issue 1: No or Very Low Signal for Ibudilast-d7
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Method | Verify that the mass spectrometer is set to acquire data for the correct precursor ion (m/z 238.4) and that the MRM transitions are entered correctly. |
| Sample Preparation Issue | Prepare a fresh, known concentration of Ibudilast-d7 in a clean solvent (e.g., methanol or acetonitrile) and inject it directly into the mass spectrometer to confirm instrument functionality. If a signal is observed, the issue likely lies with the sample extraction or matrix. |
| Ion Source Contamination | A contaminated ion source can lead to poor ionization and signal suppression. Clean the ion source according to the manufacturer's recommendations. |
| LC System Problem | Check for leaks, clogs, or other issues in the LC system that may prevent the sample from reaching the mass spectrometer. |
Issue 2: High Variability in Ibudilast-d7 Peak Area
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and injecting a consistent volume. Check for air bubbles in the syringe. |
| Poor Chromatographic Peak Shape | Asymmetric or broad peaks can lead to inconsistent integration. Optimize the LC method (e.g., gradient, flow rate, column chemistry) to improve peak shape. |
| Matrix Effects | Variable matrix effects between samples can cause fluctuations in the internal standard signal. Improve sample cleanup to minimize matrix components. |
| Internal Standard Stability | Ensure the Ibudilast-d7 stock and working solutions are stored correctly and are not degrading over time. |
Issue 3: Interference or Co-eluting Peaks with Ibudilast-d7
| Possible Cause | Troubleshooting Step |
| Matrix Interference | An endogenous compound in the matrix may have the same MRM transition as Ibudilast-d7. Modify the chromatographic method to separate the interfering peak from the Ibudilast-d7 peak. |
| Contamination | Contamination from the sample collection tubes, solvents, or labware can introduce interfering peaks. Use high-purity solvents and test all materials for potential contaminants. |
| Carryover | Residual Ibudilast-d7 from a previous high-concentration sample may be carried over into the next injection. Optimize the autosampler wash method to reduce carryover. |
Experimental Protocols
Stock and Working Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Ibudilast-d7 and dissolve it in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to the desired concentrations for spiking into calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
This is a simple and common method for plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 25 µL of Ibudilast-d7 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Method Development Workflow
Caption: Workflow for developing an LC-MS/MS method for Ibudilast-d7.
Quantitative Data Summary
The following tables provide a starting point for optimizing your mass spectrometry parameters for Ibudilast and Ibudilast-d7.
Table 1: Ibudilast Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Precursor Ion (m/z) | 231.1 (or 230.7) | |
| Product Ions (m/z) | 188.1, 173.1, 145.1 | Based on product ion scan |
| MRM Transitions | 231.1 → 188.1231.1 → 173.1 | Recommended for optimization |
Table 2: Predicted Ibudilast-d7 Mass Spectrometry Parameters
| Parameter | Predicted Value | Notes |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Precursor Ion (m/z) | 238.4 | [M+H]⁺ |
| Product Ions (m/z) | 195.x, 180.x, 152.x | Predicted based on Ibudilast fragmentation |
| MRM Transitions | 238.4 → 195.x238.4 → 180.x | Recommended for optimization |
Visualizations
Proposed Fragmentation Pathway for Ibudilast
The following diagram illustrates a plausible fragmentation pathway for the protonated Ibudilast molecule ([M+H]⁺ at m/z 231.1). This can be used to understand the origin of the product ions and to guide the selection of MRM transitions for Ibudilast-d7.
Caption: Proposed fragmentation of Ibudilast in positive ion mode.
Troubleshooting Logic for Low Internal Standard Signal
This diagram outlines the logical steps to take when troubleshooting a low signal for your Ibudilast-d7 internal standard.
Caption: Decision tree for troubleshooting low Ibudilast-d7 signal.
References
Technical Support Center: Identification of Ibudilast-d7 Degradation Products
Welcome to the technical support center for Ibudilast-d7 degradation product identification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The information herein is designed to help you anticipate and troubleshoot issues that may arise during forced degradation studies of Ibudilast-d7.
Disclaimer: Detailed public data on the specific degradation products of Ibudilast and its deuterated analog, Ibudilast-d7, is limited. The guidance provided is based on general principles of forced degradation studies and the chemical structure of Ibudilast. The degradation pathways for Ibudilast-d7 are expected to be analogous to those of Ibudilast.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Ibudilast-d7 under forced degradation conditions?
While specific degradation products for Ibudilast are not extensively reported in the public domain, potential degradation pathways can be inferred based on its chemical structure, which includes a ketone, a pyrazolopyridine ring, and an isobutyl group. Likely degradation pathways include:
-
Hydrolysis (Acidic and Basic): The pyrazolopyridine ring system may be susceptible to cleavage under harsh acidic or basic conditions. The ketone functional group is generally stable to hydrolysis.
-
Oxidation: The isobutyl group and the pyrazolopyridine ring are potential sites for oxidation. This could lead to the formation of hydroxylated derivatives or ring-opened products.
-
Photolysis: Exposure to UV or visible light could induce photolytic degradation, potentially leading to rearrangements or cleavage of the molecule.
-
Thermal Degradation: High temperatures can lead to the cleavage of the weaker bonds in the molecule.
Q2: Why am I not seeing any degradation of Ibudilast-d7 in my stress studies?
If you are not observing any degradation, consider the following:
-
Stress Conditions are too Mild: The concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure may be insufficient to induce degradation.
-
High Stability of the Molecule: Ibudilast may be inherently stable under the conditions you have applied.
-
Analytical Method Not Indicating Stability: Your analytical method may not be able to separate the degradation products from the parent peak.
Q3: I am observing multiple small peaks in my chromatogram after stress testing. How do I determine if they are degradation products?
To confirm if new peaks are degradation products, you should:
-
Analyze a Control Sample: Compare the chromatogram of the stressed sample to that of an unstressed control sample. Peaks present only in the stressed sample are likely degradation products.
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the Ibudilast-d7 peak. A non-homogeneous peak suggests the presence of a co-eluting degradation product.
-
Mass Balance Calculation: The total amount of the drug and its degradation products should remain constant. A significant deviation from 100% mass balance may indicate the formation of non-chromophoric degradation products or issues with the analytical method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under acidic or basic conditions. | 1. Insufficient acid/base concentration. 2. Insufficient temperature or exposure time. | 1. Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH). 2. Increase the temperature (e.g., to 60-80 °C) and/or extend the exposure time. |
| Significant loss of parent drug but no major degradation peaks observed. | 1. Degradation products are not retained or detected by the analytical method (e.g., non-UV active, volatile). 2. Precipitation of the drug or degradation products. | 1. Modify the HPLC method (e.g., change the mobile phase composition, gradient, or detector). Consider using a mass spectrometer (LC-MS) for detection. 2. Visually inspect the sample for any precipitates. Adjust the solvent of the stress study if necessary. |
| A new peak is observed that is larger than the parent peak. | 1. The degradation product has a significantly higher molar absorptivity at the detection wavelength. 2. Co-elution of multiple degradation products. | 1. Determine the relative response factor of the degradation product if its identity is known. 2. Optimize the chromatographic method to improve the resolution between the degradation products. |
| Inconsistent degradation results between replicate experiments. | 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Instability of the degradation products. | 1. Ensure precise control of all experimental parameters. 2. Analyze the samples immediately after the stress period or store them under conditions that prevent further degradation. |
Experimental Protocols
Below are generalized protocols for performing forced degradation studies on Ibudilast-d7. The extent of degradation should ideally be between 5-20% for the development of a stability-indicating method.
1. Acid and Base Hydrolysis:
-
Preparation: Prepare solutions of Ibudilast-d7 in 0.1 N HCl and 0.1 N NaOH.
-
Conditions: Incubate the solutions at 60 °C.
-
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Preparation: Prepare a solution of Ibudilast-d7 in 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature.
-
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
3. Photolytic Degradation:
-
Preparation: Expose a solution of Ibudilast-d7 and a solid sample to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Control: Protect a parallel set of samples from light.
-
Time Points: Analyze samples at appropriate intervals.
4. Thermal Degradation:
-
Preparation: Place a solid sample of Ibudilast-d7 in a temperature-controlled oven.
-
Conditions: Heat the sample at a temperature below its melting point (e.g., 70 °C).
-
Time Points: Analyze samples at appropriate intervals.
Visualizations
Caption: Experimental workflow for a forced degradation study of Ibudilast-d7.
How to handle matrix effects with Ibudilast-d7-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling matrix effects during the analysis of Ibudilast-d7.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating matrix effects in your experiments.
Issue 1: Poor Peak Shape or Low Analyte Response
Possible Cause: Matrix effects, such as ion suppression or enhancement, are a common cause of poor peak shape and reduced analyte response in LC-MS/MS analysis.[1][2][3][4] Co-eluting endogenous matrix components can interfere with the ionization of Ibudilast-d7.[1][2][3][4]
Troubleshooting Steps:
-
Evaluate Matrix Effect:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A steady infusion of Ibudilast-d7 solution is introduced into the mass spectrometer after the analytical column. A separate injection of a blank, extracted matrix sample is then made. Dips or peaks in the baseline signal of Ibudilast-d7 indicate the retention times of interfering matrix components.
-
Quantitative Assessment: Compare the peak area of Ibudilast-d7 in a neat solution to the peak area of a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
-
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids.[5][6]
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a stationary phase to selectively retain the analyte while interferences are washed away.[7][8]
-
-
Chromatographic Optimization:
-
Modify Gradient: Adjust the mobile phase gradient to separate Ibudilast-d7 from the co-eluting matrix interferences identified by post-column infusion.
-
Change Column Chemistry: If gradient modification is insufficient, consider a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.
-
-
Employ Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.[9]
Issue 2: High Variability in Results Between Samples
Possible Cause: Inconsistent matrix effects across different sample lots or patient samples can lead to high variability. The composition of biological matrices can vary significantly between individuals and can be affected by factors like diet and disease state.
Troubleshooting Steps:
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): Ibudilast-d7 is a SIL-IS for Ibudilast. Ensure it is used correctly. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[3]
-
Thorough Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., ICH M10).[9][10] This includes assessing the matrix effect in at least six different lots of the biological matrix.[10]
-
Evaluate Different Sample Preparation Techniques: As detailed in Issue 1, a more rigorous sample preparation method like SPE can reduce the variability caused by matrix components.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[3][11]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Ibudilast-d7 analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[1][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analytical method.[1][3] For Ibudilast-d7, which serves as an internal standard, uncorrected matrix effects can lead to inaccurate quantification of the target analyte, Ibudilast.
Q2: What are the most common sources of matrix effects in plasma samples?
A2: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[1] Phospholipids are particularly problematic in positive electrospray ionization mode, which is often used for the analysis of small molecules like Ibudilast.
Q3: How do I choose the best sample preparation technique to minimize matrix effects?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): Quick and easy, suitable for initial screening or when high sensitivity is not required. However, it may not effectively remove phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): More effective at removing salts and some phospholipids compared to PPT.[7]
-
Solid-Phase Extraction (SPE): Offers the highest degree of cleanup by selectively isolating the analyte, thereby minimizing matrix effects and improving sensitivity.[7][8] It is often the preferred method for regulated bioanalysis.
Q4: Can I use a generic SPE protocol for Ibudilast-d7?
A4: While a generic protocol can be a good starting point, it is crucial to optimize the SPE method for Ibudilast-d7 and the specific biological matrix being used. Key parameters to optimize include the choice of sorbent, wash solvents, and elution solvent to ensure optimal recovery of Ibudilast-d7 and efficient removal of interferences.
Q5: What is the role of Ibudilast-d7 as an internal standard in mitigating matrix effects?
A5: Ibudilast-d7 is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has the same physicochemical properties as Ibudilast and will co-elute from the LC column. Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Data Presentation
The following table summarizes a comparison of different sample preparation techniques for the analysis of a diverse set of drugs in plasma, which can serve as a general guide for what to expect when developing a method for Ibudilast.
Table 1: Comparison of Sample Preparation Techniques in Plasma [7]
| Technique | Average Recovery (%) | Average Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | High and Consistent | Minimal (<10%) | High cleanliness, high recovery, good for low-level detection.[7] | More time-consuming and costly. |
| Supported Liquid Extraction (SLE) | Acceptable for Neutral/Basic Compounds | Moderate (~26%) | Simpler and faster than traditional LLE. | Higher matrix effects compared to SPE.[7] |
| Liquid-Liquid Extraction (LLE) | Lower and More Variable | Moderate and Variable (~16%) | Good for removing salts and some lipids. | Can be labor-intensive and may have emulsion issues. |
| Protein Precipitation (PPT) | Variable | High | Fast and simple. | High levels of residual matrix components, especially phospholipids.[5] |
Note: The values presented are averages for a range of compounds and should be considered as a general reference. Actual results for Ibudilast-d7 may vary.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Ibudilast from Human Serum
This protocol is adapted from a published method for the analysis of Ibudilast.[11]
-
Sample Preparation:
-
Pipette 200 µL of human serum into a clean microcentrifuge tube.
-
Add 50 µL of Ibudilast-d7 internal standard working solution.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Ibudilast from Plasma (General Protocol)
This is a general protocol based on best practices for small molecule extraction and should be optimized for your specific application.[12][13][14][15]
-
Sorbent Selection: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point for a neutral compound like Ibudilast.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of Ibudilast-d7 internal standard working solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Ibudilast and Ibudilast-d7 with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. lcms.cz [lcms.cz]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Improving recovery of Ibudilast-d7-1 from biological matrices
Welcome to the technical support center for Ibudilast-d7-1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve the recovery of this compound from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Ibudilast, containing seven deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis using mass spectrometry (LC-MS/MS).[1] Since it is chemically and physically almost identical to the analyte (Ibudilast), it co-elutes chromatographically and exhibits similar extraction recovery and ionization response.[1][2] This allows it to correct for variability during sample preparation and analysis, leading to more accurate and robust quantification.[1][3]
Q2: What are the common extraction methods for Ibudilast from biological samples?
A2: The most common extraction techniques for Ibudilast and similar small molecules from biological fluids like plasma, serum, or urine are:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[4] It is a simple and effective technique for sample cleanup.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix, resulting in cleaner extracts and potentially higher sensitivity.[5]
-
Protein Precipitation (PPT): This is a rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation.[6] While fast, it may result in less clean extracts compared to LLE or SPE.
Q3: What is a typical recovery rate for Ibudilast and its deuterated internal standard?
A3: A well-optimized method should yield high and consistent recovery. For instance, a liquid-liquid extraction method for Ibudilast from human serum reported a mean absolute recovery of 101.7 ± 6.1%.[7] Ideally, the recovery of this compound should be very similar to that of Ibudilast. Recoveries below 85-90% often indicate that the extraction process requires optimization.[8]
Troubleshooting Guide for Low Recovery
This guide addresses specific issues that can lead to poor recovery of this compound.
Q4: My recovery of this compound is consistently low when using Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A4: Low recovery in SPE can stem from several factors related to the multi-step process. The key is to systematically optimize each step.[9]
Table 1: Troubleshooting Low SPE Recovery
| Potential Cause | Recommended Solution(s) |
| Improper Sorbent Conditioning | The sorbent must be activated to ensure proper interaction with the analyte.[10] For a reversed-phase sorbent (like C18), flush the cartridge with an appropriate volume of a strong organic solvent (e.g., methanol), followed by an equilibration step with water or a buffer that mimics the sample's mobile phase.[10][11] Crucially, do not let the sorbent bed dry out between steps. [10] |
| Incorrect Sample pH | The pH of the sample can significantly affect the retention of Ibudilast on the sorbent.[9][10] Ibudilast is a weakly basic compound. Adjusting the sample pH to be at least 2 units above its pKa will neutralize it, maximizing its retention on a reversed-phase (non-polar) sorbent. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the analyte on the sorbent.[9] If recovery is low, the wash solvent may be too strong, prematurely eluting the this compound. Try decreasing the percentage of organic solvent in the wash solution. |
| Inefficient Elution | The elution solvent may be too weak to completely desorb the analyte from the sorbent.[12] To ensure complete elution, increase the organic strength of the elution solvent, adjust its pH to ensure the analyte is ionized (for ion-exchange SPE), or increase the elution volume.[12] |
| Incorrect Sorbent Mass | The amount of sorbent must be sufficient for the sample volume and analyte concentration.[9] Typically, a sample can be loaded that is approximately 5-10% of the sorbent weight.[10] If the sorbent is overloaded, analyte breakthrough can occur during sample loading. |
Q5: I am experiencing low recovery with Liquid-Liquid Extraction (LLE). How can I improve this?
A5: LLE is fundamentally about partitioning the analyte between the aqueous sample and an immiscible organic solvent.[4] Low recovery is often due to suboptimal solvent choice or pH.
Table 2: Troubleshooting Low LLE Recovery
| Potential Cause | Recommended Solution(s) |
| Suboptimal Extraction Solvent | The organic solvent must effectively solubilize Ibudilast while being immiscible with the aqueous sample.[4] Published methods for Ibudilast have successfully used solvents like methyl tert-butyl ether (MTBE) and ethyl acetate.[7][13] If recovery is low, consider a different solvent or a mixture of solvents to optimize polarity. |
| Incorrect Sample pH | For efficient extraction into an organic solvent, the analyte should be in its neutral, un-ionized form. As a weak base, Ibudilast will be more lipophilic at a higher pH. Adjust the pH of the biological sample with a buffer (e.g., to pH > 9) before adding the organic solvent to maximize partitioning out of the aqueous phase. |
| Insufficient Mixing/Shaking | The transfer of the analyte from the aqueous to the organic phase requires sufficient surface area and contact time. Ensure vigorous mixing (e.g., vortexing for 1-3 minutes) to facilitate this transfer.[14] |
| Emulsion Formation | Vigorous mixing can sometimes lead to the formation of an emulsion (a third layer between the aqueous and organic phases) which traps the analyte and makes phase separation difficult. To break emulsions, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| Analyte Back-Extraction | If a back-extraction step is used for cleanup, ensure the pH of the receiving aqueous solution is low enough to ionize and trap the Ibudilast effectively. |
Q6: My recovery is highly variable between samples. What could be the cause?
A6: Variable recovery often points to matrix effects or inconsistent execution of the protocol.
A deuterated internal standard like this compound is specifically chosen to compensate for sample-to-sample variations in extraction efficiency and matrix-induced ion suppression or enhancement.[3] If you still see high variability in the final analyte/IS ratio, consider these points:
-
Inconsistent Procedure: Ensure every step of the protocol (e.g., pipetting volumes, vortexing time, incubation temperature) is performed identically for all samples, calibrators, and QCs.
-
Analyte Instability: Ibudilast could be degrading in the matrix before or during sample processing.[8] Investigate its stability by running experiments on samples stored for different durations at different temperatures (e.g., bench-top stability, freeze-thaw stability).[7] If instability is an issue, keep samples on ice and minimize processing time.
-
Non-specific Binding: Hydrophobic analytes can be lost due to binding to container walls (e.g., plastic tubes).[15] Using low-adsorption tubes or pre-rinsing materials with a solution containing the analyte can help mitigate this.
-
Isotope-Specific Issues: In rare cases, the deuterated standard may behave slightly differently from the native analyte. This can sometimes be observed as a slight shift in chromatographic retention time.[2] If this occurs, ensure the integration windows for both peaks are appropriate.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol is a starting point and should be optimized for your specific matrix.
-
Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to all samples, calibrators, and QCs.
-
pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9.5) and briefly vortex.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[7]
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.[14]
-
Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[14]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis and vortex.
-
Analysis: Transfer to an autosampler vial for injection.
Protocol 2: General Solid-Phase Extraction (SPE)
This protocol uses a generic reversed-phase cartridge (e.g., C18) and must be optimized.
-
Sample Pre-treatment: Dilute 100 µL of the biological sample (e.g., plasma) with 200 µL of 2% phosphoric acid in water.[10] Add the this compound internal standard. Vortex to mix.
-
Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent, followed by 1 mL of water. Do not allow the sorbent to dry.[10][11]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the sorbent bed completely by applying vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.
-
Elution: Elute the Ibudilast and this compound from the cartridge using 1 mL of a strong elution solvent (e.g., methanol or acetonitrile with 0.5% formic acid).[11]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis, as described in the LLE protocol.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. mdpi.com [mdpi.com]
- 7. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. welchlab.com [welchlab.com]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ibudilast-d7 Stock Solutions
This technical support center provides guidance on the long-term stability of Ibudilast-d7 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Ibudilast-d7?
A1: Solid Ibudilast-d7 is stable for at least 4 years when stored at -20°C.[1]
Q2: What solvents are suitable for preparing Ibudilast-d7 stock solutions?
A2: Ibudilast-d7 is soluble in chloroform and methanol.[1] For non-deuterated Ibudilast, solutions in DMSO or ethanol are also common.
Q3: What is the expected long-term stability of Ibudilast-d7 in a stock solution?
Q4: How does deuteration affect the stability of Ibudilast-d7?
A4: Deuteration, the replacement of hydrogen with deuterium, can enhance the metabolic stability of drug molecules. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic breakdown, potentially leading to a longer effective duration of the drug in biological systems. This is known as the kinetic isotope effect.
Q5: Are there any known degradation pathways for Ibudilast-d7?
A5: While specific degradation pathways for Ibudilast-d7 are not extensively documented, compounds with a pyrazolopyridine structure may undergo hydroxylation as an initial degradation step.[1] Oxidative degradation is also a potential pathway. It is recommended to protect solutions from light and excessive heat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time | Degradation of the Ibudilast-d7 stock solution. | Perform a stability check of your stock solution. Prepare a fresh stock solution from solid material and compare its performance to the stored solution. |
| Improper storage of the stock solution. | Ensure the stock solution is stored at a consistent -20°C or lower, protected from light, and in a tightly sealed container to prevent solvent evaporation. | |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. | |
| Precipitation observed in the stock solution upon thawing | The concentration of Ibudilast-d7 exceeds its solubility limit at lower temperatures. | Gently warm the solution and vortex to redissolve the precipitate completely before use. Consider preparing a more dilute stock solution if the issue persists. |
| The solvent has partially evaporated, increasing the concentration. | Use high-quality vials with tight seals. For long-term storage, consider sealing vials with parafilm. | |
| Loss of signal intensity in LC-MS analysis | Degradation of Ibudilast-d7. | Verify the stability of your stock and working solutions. |
| Adsorption to container surfaces. | Use low-adsorption vials, especially for dilute solutions. |
Data Presentation: Stability of Ibudilast-d7
Table 1: Reported Stability of Solid Ibudilast-d7
| Form | Storage Temperature | Reported Stability |
| Solid | -20°C | ≥ 4 years[1] |
Table 2: Example Stability Study of Ibudilast-d7 in Methanol at -20°C
| Time Point | Concentration (µg/mL) | % of Initial Concentration | Observations |
| Day 0 | 100.5 | 100.0% | Clear, colorless solution |
| Day 30 | 99.8 | 99.3% | No change |
| Day 60 | 100.1 | 99.6% | No change |
| Day 90 | 98.9 | 98.4% | No change |
| Day 180 | 97.5 | 97.0% | No change |
Note: The data in Table 2 is illustrative. Users should perform their own stability studies.
Experimental Protocols
Protocol for Preparing Ibudilast-d7 Stock Solution
-
Materials: Ibudilast-d7 (solid), appropriate solvent (e.g., methanol, DMSO), analytical balance, volumetric flask, low-adsorption vials.
-
Procedure:
-
Allow the solid Ibudilast-d7 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of solid Ibudilast-d7.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the solvent and sonicate briefly to dissolve.
-
Once dissolved, add solvent to the final volume and mix thoroughly.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or below, protected from light.
-
Protocol for Long-Term Stability Assessment of Ibudilast-d7 Stock Solution
-
Objective: To determine the stability of an Ibudilast-d7 stock solution over a defined period under specific storage conditions.
-
Materials: Prepared Ibudilast-d7 stock solution, validated analytical method (e.g., HPLC-UV or LC-MS/MS), calibrated analytical instrumentation.
-
Procedure:
-
Prepare a fresh stock solution of Ibudilast-d7 and analyze it to establish the initial concentration (Time 0).
-
Store aliquots of the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
At predetermined time points (e.g., 1, 3, 6, 9, 12 months), retrieve an aliquot.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the aliquot using the validated analytical method.
-
Compare the concentration at each time point to the initial concentration. The solution is generally considered stable if the concentration remains within ±10% of the initial value.
-
Visualizations
Caption: Workflow for assessing the long-term stability of Ibudilast-d7 stock solutions.
Caption: Role of Ibudilast-d7 as an internal standard in quantitative analysis.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Ibudilast Quantification
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is a critical cornerstone of preclinical and clinical research. This guide provides a comparative overview of bioanalytical methods for the quantification of Ibudilast, a neuroprotective and anti-inflammatory agent, with a focus on the performance of different internal standards.
The selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. An ideal IS mimics the physicochemical properties of the analyte, co-elutes chromatographically, and compensates for variability during sample preparation and analysis. This guide compares the performance of a deuterated internal standard, Ibudilast-d7, with two alternative, structurally unrelated internal standards: estazolam and butyl 4-hydroxybenzoate.
While stable isotope-labeled internal standards like Ibudilast-d7 are generally considered the gold standard in quantitative bioanalysis due to their high degree of similarity to the analyte, leading to better correction for matrix effects and variability, publicly available, detailed validation data for an LC-MS/MS method using Ibudilast-d7 is currently limited. However, based on established principles of bioanalytical method validation, its performance is expected to be superior. This guide presents the available performance data for methods using alternative internal standards and discusses the theoretical advantages of employing a deuterated standard.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for Ibudilast using different internal standards. It is important to note that the data for estazolam and butyl 4-hydroxybenzoate are derived from different analytical techniques (LC-MS and HPLC-UV, respectively) and biological matrices, which may influence the results.
| Parameter | Method using Estazolam as IS [1][2] | Method using Butyl 4-Hydroxybenzoate as IS [3] | Expected Performance using Ibudilast-d7 as IS |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Rabbit Plasma | Human Serum | Human Plasma/Serum |
| Linearity Range | 20 - 2000 ng/mL | 1 - 100 ng/mL | Expected to be wide and cover the therapeutic range |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 1 ng/mL | Expected to be low, enabling sensitive quantification |
| Intra-day Precision (%CV) | < 15% | Data not specified, but fulfilled international requirements | Expected to be ≤ 15% |
| Inter-day Precision (%CV) | < 15% | Data not specified, but fulfilled international requirements | Expected to be ≤ 15% |
| Accuracy (%RE) | 90.78% - 105.60% | Data not specified, but fulfilled international requirements | Expected to be within 85-115% |
| Recovery | Data not specified | 101.7 ± 6.1% | Expected to be consistent and reproducible |
Experimental Protocols
LC-MS Method for Ibudilast using Estazolam as Internal Standard[1][2]
-
Sample Preparation: Protein precipitation of rabbit plasma samples was performed using acetonitrile after the addition of the internal standard, estazolam.
-
Chromatography: An Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm) was used with a gradient elution mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Detection: Mass spectrometric detection was carried out using electrospray ionization (ESI) in the positive ion mode. Selective ion monitoring (SIM) was used for quantification, with m/z 230.7 for Ibudilast and m/z 294.7 for estazolam.
HPLC-UV Method for Ibudilast using Butyl 4-Hydroxybenzoate as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction of human serum samples was performed with methyl tert-butyl ether after the addition of the internal standard, butyl 4-hydroxybenzoate.
-
Chromatography: A Luna C18(2) 5 µm column was used with a mobile phase of acetonitrile-0.02% phosphoric acid (50:50, v/v), adjusted to pH 6.0 with triethylamine.
-
Detection: UV detection was performed at a wavelength of 319 nm.
The Advantage of a Deuterated Internal Standard: Ibudilast-d7
A stable isotope-labeled internal standard, such as Ibudilast-d7, is the preferred choice for quantitative LC-MS bioanalysis. Here's why:
-
Similar Physicochemical Properties: Ibudilast-d7 has nearly identical chemical and physical properties to Ibudilast. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, providing more accurate correction for any losses or variations.
-
Co-elution: Deuterated standards typically co-elute with the unlabeled analyte, meaning they experience the same matrix effects (ion suppression or enhancement) at the same time, leading to more reliable quantification.
-
Reduced Variability: The use of a deuterated internal standard can significantly reduce the variability of the analytical method, resulting in improved precision and accuracy of the measured concentrations.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation study, from sample preparation to data analysis.
Caption: Workflow of a typical bioanalytical method validation.
Signaling Pathway of Ibudilast
Ibudilast is known to be a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP has various downstream effects, including the modulation of inflammatory pathways.
Caption: Simplified Ibudilast signaling pathway.
References
A Researcher's Guide to Internal Standards for Ibudilast Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ibudilast, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Ibudilast-d7, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives, supported by experimental data from published analytical methods.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring the integrity of the results. This comparison will delve into the performance of Ibudilast-d7 and other structural and non-structural analog internal standards used in the quantification of Ibudilast.
The Gold Standard: Ibudilast-d7 (Stable Isotope-Labeled Internal Standard)
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Ibudilast-d7, a deuterated form of Ibudilast, is chemically and structurally almost identical to the analyte, with the key difference being the increased mass due to the deuterium atoms. This near-identical physicochemical property allows it to track the analyte's behavior with high fidelity throughout the analytical workflow.
Advantages of Ibudilast-d7:
-
Co-elution with Analyte: Ibudilast-d7 co-elutes with Ibudilast during chromatographic separation, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. This is a critical advantage for minimizing variability in quantification.
-
Similar Extraction Recovery: Due to their structural similarity, Ibudilast and Ibudilast-d7 exhibit nearly identical recoveries during sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
High Specificity: The mass difference between Ibudilast and Ibudilast-d7 allows for their distinct detection by the mass spectrometer, eliminating the risk of cross-talk or interference.
While specific comparative studies are limited, the inherent properties of SILs suggest that Ibudilast-d7 would offer superior performance in terms of accuracy and precision compared to other types of internal standards, especially in complex biological matrices where matrix effects can be significant.
Alternative Internal Standards for Ibudilast Quantification
While Ibudilast-d7 is the preferred choice, other internal standards have been successfully used for the quantification of Ibudilast. These are typically chosen based on their structural similarity, commercial availability, and compatibility with the chosen analytical method.
Structural Analog: AV1040
A structurally-related analog of Ibudilast, AV1040, has been utilized as an internal standard. Structural analogs share a similar core structure with the analyte and are expected to have comparable, though not identical, physicochemical properties.
Non-analog Internal Standard: Butyl 4-hydroxybenzoate
For high-performance liquid chromatography with ultraviolet detection (HPLC-UV), where mass-based differentiation is not possible, a compound with a distinct chromatographic retention time and UV absorbance is required. Butyl 4-hydroxybenzoate has been employed for this purpose.
Non-analog Internal Standard: Estazolam
In some liquid chromatography-mass spectrometry (LC-MS) methods, another drug molecule, estazolam, has been used as an internal standard. The choice of such a standard depends on its ability to provide stable and reproducible results within the specific validated method.
Performance Data Summary
The following tables summarize the performance data from published analytical methods for Ibudilast using different internal standards. It is important to note that a direct head-to-head comparison under identical experimental conditions is not available in the literature. Therefore, this data should be interpreted as the performance of each specific method rather than a direct comparison of the internal standards themselves.
Table 1: Performance of an HPLC-UV Method Using Butyl 4-hydroxybenzoate as an Internal Standard
| Parameter | Performance |
| Linearity Range | 1-100 ng/mL[1] |
| Correlation Coefficient (r²) | >0.999[1] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[1] |
| Mean Absolute Recovery | 101.7 ± 6.1%[1] |
| Intra-day Precision | Fulfills international requirements[1] |
| Inter-day Precision | Fulfills international requirements[1] |
| Accuracy | Fulfills international requirements[1] |
Table 2: Performance of an LC-MS Method Using Estazolam as an Internal Standard
| Parameter | Performance |
| Linearity Range | 20-2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL |
| Intra-day Precision | <15% |
| Inter-day Precision | <15% |
| Accuracy | 90.78% - 105.60% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols used for the quantification of Ibudilast with different internal standards.
Protocol 1: HPLC-UV Method with Butyl 4-hydroxybenzoate
-
Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether.
-
Chromatographic Column: Luna C18(2) 5 µm.
-
Mobile Phase: Acetonitrile-0.02% phosphoric acid (50:50, v/v), adjusted to pH 6.0 with triethylamine.
-
Detection: UV at 319 nm[1].
Protocol 2: LC-MS Method with Estazolam
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Column: Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Detection: Positive ion mode electrospray ionization (ESI) with selective ion monitoring (SIM).
Ibudilast Signaling Pathway and Experimental Workflow
To provide a broader context for Ibudilast research, the following diagrams illustrate its primary signaling pathway and a general experimental workflow for its quantification.
Caption: Ibudilast's primary mechanism of action.
Caption: General workflow for Ibudilast quantification.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Ibudilast. Ibudilast-d7, as a stable isotope-labeled internal standard, is theoretically the superior choice due to its ability to effectively compensate for matrix effects and variability in sample preparation, leading to higher accuracy and precision.
While other internal standards like the structural analog AV1040, butyl 4-hydroxybenzoate, and estazolam have been successfully employed in validated analytical methods, they may not offer the same level of performance, particularly in complex biological matrices. The data presented in this guide, compiled from various studies, demonstrates that reliable quantification of Ibudilast can be achieved with different internal standards, provided the method is thoroughly validated.
For researchers aiming for the highest level of accuracy and precision in their Ibudilast quantification, especially when dealing with challenging biological samples, the use of Ibudilast-d7 is highly recommended. However, the choice of internal standard should always be guided by the specific requirements of the study, the analytical platform available, and rigorous method validation.
References
Cross-Validation of Ibudilast Assay: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioanalytical methods for the quantification of Ibudilast, focusing on the critical role of the internal standard in ensuring data accuracy and reliability. We will explore a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing a structural analog as an internal standard and compare its performance characteristics with the gold-standard approach employing a stable isotope-labeled internal standard, Ibudilast-d7. This guide includes detailed experimental protocols, quantitative performance data, and visual representations of Ibudilast's signaling pathways and the analytical workflow.
Data Presentation: A Comparative Look at Assay Performance
The selection of an appropriate internal standard is paramount in quantitative bioanalysis to correct for variability during sample preparation and analysis. While a structurally similar molecule can be used, a stable isotope-labeled (SIL) internal standard, such as Ibudilast-d7, is considered the gold standard as it co-elutes with the analyte and experiences identical ionization effects, thus providing more accurate correction.
Below is a summary of typical validation parameters for an Ibudilast LC-MS/MS assay. "Alternative 1" represents a validated method using a structural analog internal standard, while the "Ibudilast-d7 Method" reflects the expected high performance of an assay using a SIL internal standard.
| Validation Parameter | Alternative 1: Structural Analog IS | Ibudilast-d7 Method (SIL IS) | Acceptance Criteria (FDA Guidance) |
| Linearity (r²) | >0.99 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] | 1.00 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%CV) | ≤10%[1] | <5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | ≤10%[1] | <5% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±10%[1] | Within ±5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Potential for variability | Minimized | Assessed and minimized |
| Recovery | Consistent but may differ from analyte | Closely tracks analyte | Consistent, precise, and reproducible |
Experimental Protocols
A robust and well-defined experimental protocol is the foundation of any reliable quantitative assay. Below are detailed methodologies for an Ibudilast LC-MS/MS assay.
Method 1: Ibudilast Assay using a Structural Analog Internal Standard
This method was validated for the determination of Ibudilast in human plasma.[1]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard (AV1040, a structurally-related Ibudilast analogue).
-
Precipitate proteins by adding 400 µL of 0.2% formic acid in acetonitrile.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography:
-
HPLC System: High-Performance Liquid Chromatography (LC) system.
-
Analytical Column: Fluophase RP, 2.1 x 50 mm, 5 µm.
-
Column Temperature: 35°C.
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in acetonitrile.
-
Flow Rate: 450 µL/min.
-
Gradient Elution:
-
0.00-0.50 min: 25% B
-
0.50-2.50 min: 25% to 95% B
-
2.50-4.00 min: Hold at 95% B
-
4.01-4.50 min: 0% B
-
4.51-6.50 min: Re-equilibrate at 25% B
-
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Ibudilast and the internal standard are monitored.
Method 2: Ibudilast Assay using Ibudilast-d7 Internal Standard
This represents a typical protocol for a highly specific and sensitive LC-MS/MS assay utilizing a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known concentration of Ibudilast-d7 solution.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge the samples.
-
The resulting supernatant is then diluted and injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
UHPLC System: Ultra-High-Performance Liquid Chromatography system for enhanced resolution and speed.
-
Analytical Column: A modern C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A rapid gradient optimized for the separation of Ibudilast from endogenous matrix components.
3. Mass Spectrometry:
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.
-
Ionization Source: ESI, positive mode.
-
Detection: MRM with optimized transitions for Ibudilast (e.g., m/z 231.2 → 174.1) and Ibudilast-d7 (e.g., m/z 238.2 → 181.1).
Mandatory Visualizations
Signaling Pathways of Ibudilast
Ibudilast exerts its therapeutic effects through multiple mechanisms of action, primarily as an anti-inflammatory and neuroprotective agent. Its principal targets include phosphodiesterases (PDEs), macrophage migration inhibitory factor (MIF), and toll-like receptor 4 (TLR4).
References
The Isotope Effect in Action: A Comparative Guide to Ibudilast-d7 and Ibudilast Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced therapeutic profiles, deuterium-modified drugs have emerged as a promising strategy. This guide provides a comparative analysis of the pharmacokinetic properties of Ibudilast-d7 and its non-deuterated counterpart, Ibudilast. By replacing key hydrogen atoms with their heavier isotope, deuterium, Ibudilast-d7 is engineered to leverage the kinetic isotope effect, potentially offering a more favorable pharmacokinetic profile. This guide synthesizes available experimental data for Ibudilast and presents a prospective analysis of Ibudilast-d7's performance based on established principles of deuteration in drug metabolism.
Understanding the Isotope Effect in Drug Metabolism
Deuteration can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step, replacing hydrogen with deuterium at a metabolic "soft spot" can slow down this process. This phenomenon, known as the kinetic isotope effect, can lead to:
-
Reduced metabolic rate: A slower breakdown of the drug by metabolic enzymes.
-
Increased systemic exposure (AUC): The drug remains in the bloodstream for a longer period.
-
Longer half-life (t½): It takes more time for the concentration of the drug in the body to be reduced by half.
-
Potentially lower peak plasma concentrations (Cmax): Slower absorption or a more sustained release profile.
-
Altered metabolite profile: A potential shift in the metabolic pathway, possibly reducing the formation of unwanted metabolites.
Ibudilast Metabolism: The Rationale for Deuteration
Ibudilast, a non-selective phosphodiesterase inhibitor, undergoes extensive metabolism in the body.[1][2] Studies have shown that it is metabolized by several cytochrome P450 isozymes, with CYP3A4 playing a dominant role in its metabolic activation.[3][4] The primary metabolite of Ibudilast is 6,7-dihydrodiol-ibudilast, formed through oxidation.[5][6] The plasma levels of this metabolite are approximately 30% of the parent drug.[5][7]
Given that the metabolism of Ibudilast is a key determinant of its pharmacokinetic profile, strategic deuteration at the sites of metabolic oxidation is hypothesized to beneficially alter its disposition in the body. Ibudilast-d7, with deuterium atoms placed at the isobutyryl group, is designed to specifically slow down its CYP-mediated metabolism.
Comparative Pharmacokinetic Data
The following tables summarize the known pharmacokinetic parameters for Ibudilast from human studies and provide a projected pharmacokinetic profile for Ibudilast-d7. The data for Ibudilast-d7 is a hypothetical projection based on the anticipated kinetic isotope effect and should be confirmed by direct experimental studies.
Table 1: Pharmacokinetic Parameters of Ibudilast in Healthy Adult Volunteers
| Parameter | Single Dose (30 mg) | Multiple Dose (30 mg b.i.d. for 14 days) |
| Tmax (h) | 4 - 6 | 4 - 6 |
| Cmax (ng/mL) | ~32 | 60 (± 25) |
| AUC (ng·h/mL) | Not Reported | 1004 (± 303) (AUC0–24) |
| Half-life (t½) (h) | 19 | 19 |
Data compiled from studies in healthy adult volunteers.[5][7][8][9]
Table 2: Projected Pharmacokinetic Parameters of Ibudilast-d7
| Parameter | Projected Change | Rationale |
| Tmax (h) | No significant change expected | Deuteration is unlikely to affect the rate of absorption. |
| Cmax (ng/mL) | Potentially lower to similar | Slower metabolism may lead to a less pronounced peak. |
| AUC (ng·h/mL) | Expected to be higher | Slower clearance will lead to greater overall drug exposure. |
| Half-life (t½) (h) | Expected to be longer | Reduced rate of metabolism will extend the elimination half-life. |
This table presents a hypothetical projection based on the principles of the kinetic isotope effect. Actual values must be determined through clinical trials.
Experimental Protocols
A standard pharmacokinetic study to compare Ibudilast and Ibudilast-d7 would typically involve the following protocol, based on methodologies used in published Ibudilast studies:[5]
Study Design: A randomized, double-blind, two-way crossover study in healthy adult volunteers.
Dosing:
-
Subjects would receive a single oral dose of Ibudilast or Ibudilast-d7.
-
After a washout period, subjects would receive the alternate formulation.
Sample Collection:
-
Blood samples would be collected at pre-defined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of Ibudilast, Ibudilast-d7, and their major metabolites would be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) would be calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizing the Experimental Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Postulated metabolic pathway comparison of Ibudilast and Ibudilast-d7.
Conclusion
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Precision of Ibudilast Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Ibudilast in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comparative analysis of the linearity and precision of Ibudilast quantification using different internal standards, with a focus on the benefits of using a stable isotope-labeled standard such as Ibudilast-d7. While specific experimental data for Ibudilast-d7 was not publicly available in the reviewed literature, this guide will compare validated methods using alternative internal standards and discuss the theoretical advantages of the deuterated counterpart.
Comparison of Validated LC-MS/MS Methods for Ibudilast Quantification
The following tables summarize the performance characteristics of various validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Ibudilast in plasma, utilizing different internal standards.
Table 1: Linearity of Ibudilast Quantification Methods
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ibudilast-d7 | Data not available | Data not available |
| Estazolam | 20 - 2000 | > 0.999[1] |
| AV1040 (analogue) | 1 - Not specified | Not specified |
| Butyl 4-hydroxybenzoate | 1 - 100 | > 0.999 |
Table 2: Precision and Accuracy of Ibudilast Quantification Methods
| Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Ibudilast-d7 | Data not available | Data not available | Data not available | Data not available |
| Estazolam | < 15 | < 15 | 90.78 - 105.60[1] | 20[1] |
| AV1040 (analogue) | ≤ 10 | Not specified | 100 ± 10[2] | 1[2] |
| Butyl 4-hydroxybenzoate | Not specified | Not specified | Not specified | 1 |
The Advantage of Using Ibudilast-d7 as an Internal Standard
While the table above showcases validated methods with alternative internal standards, the use of a stable isotope-labeled internal standard like Ibudilast-d7 is considered the gold standard in quantitative bioanalysis via mass spectrometry. The key advantages include:
-
Similar Physicochemical Properties: Ibudilast-d7 has nearly identical chemical and physical properties to Ibudilast. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to more effective compensation for matrix effects and variability in extraction recovery.
-
Co-elution: Due to its structural similarity, Ibudilast-d7 will co-elute with Ibudilast during liquid chromatography. This is crucial for accurate correction of matrix-induced ion suppression or enhancement, which can vary across the chromatographic run.
-
Reduced Variability: The use of a deuterated internal standard generally leads to improved precision and accuracy of the assay, as it can more effectively account for random and systematic errors throughout the analytical process.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Ibudilast Quantification using Estazolam as an Internal Standard[1]
-
Sample Preparation: Protein precipitation was performed by adding acetonitrile to rabbit plasma samples containing Ibudilast and the internal standard, estazolam.
-
Chromatography: An Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm) was used with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, delivered with a gradient elution.
-
Mass Spectrometry: Detection was carried out using an LC-MS system with electrospray ionization (ESI) in positive ion mode. Selective ion monitoring (SIM) was used for quantification, with the target fragment ions being m/z 230.7 for Ibudilast and m/z 294.7 for estazolam.
Method 2: Ibudilast Quantification using AV1040 as an Internal Standard[2]
-
Sample Preparation: Ibudilast and the internal standard, AV1040, were isolated from plasma and urine by adding 0.2% formic acid in acetonitrile. The supernatant was collected after centrifugation.
-
Chromatography and Mass Spectrometry: The specific chromatographic and mass spectrometric conditions were not detailed in the available literature. However, the method was validated in accordance with FDA guidance.
Method 3: Ibudilast Quantification using Butyl 4-hydroxybenzoate as an Internal Standard
-
Sample Preparation: Liquid-liquid extraction was performed using methyl tert-butyl ether to extract Ibudilast and the internal standard, butyl 4-hydroxybenzoate, from human serum.
-
Chromatography: A Luna C18(2) 5 µm column was used with a mobile phase of acetonitrile-0.02% phosphoric acid (50:50, v/v), adjusted to pH 6.0 with triethylamine.
-
Detection: A UV detector was set at 319 nm for the quantification of Ibudilast.
Experimental Workflow for Ibudilast Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Ibudilast in a biological matrix using an internal standard method with LC-MS/MS.
Caption: A typical workflow for Ibudilast quantification using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Ibudilast quantification. While methods using alternative internal standards like estazolam and AV1040 have been successfully validated and demonstrate good linearity, precision, and accuracy, the use of a stable isotope-labeled internal standard such as Ibudilast-d7 is highly recommended. The near-identical physicochemical properties of a deuterated internal standard provide the most effective means of correcting for analytical variability, ultimately leading to higher quality data for crucial drug development decisions. Researchers are encouraged to develop and validate methods incorporating Ibudilast-d7 to ensure the highest level of data integrity.
References
Ibudilast Quantification: A Comparative Analysis of Internal Standards for Bioanalytical Accuracy
A detailed comparison of analytical methodologies reveals that the use of a stable isotope-labeled internal standard, Ibudilast-d7, offers superior accuracy and precision in the quantification of Ibudilast in biological matrices compared to other alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of different internal standards, supported by experimental data and detailed protocols.
In the realm of pharmacokinetic and bioequivalence studies, the precise and accurate measurement of drug concentrations is paramount. For Ibudilast, a neuroprotective and anti-inflammatory agent under investigation for various neurological conditions, the choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is critical for reliable data. This guide compares the performance of the deuterated internal standard Ibudilast-d7 with other non-isotopically labeled alternatives.
The Gold Standard: Ibudilast-d7
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] These compounds have the same physicochemical properties as the analyte of interest, ensuring they behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to higher accuracy and precision.
A study on the pharmacokinetics of Ibudilast in healthy volunteers utilized a validated LC-MS/MS method with a stable isotope-labeled internal standard, presumably Ibudilast-d7 or a similar variant. The reported accuracy of this method was an impressive 100 ± 10%, with a precision of ≤10%.[3] This high level of accuracy and precision underscores the reliability of using a deuterated internal standard for Ibudilast quantification.
Alternative Internal Standards
While deuterated standards are preferred, other structurally similar compounds have been employed as internal standards for Ibudilast analysis. These alternatives, while cost-effective, may not perfectly mimic the behavior of Ibudilast, potentially leading to less accurate results.
Two such alternatives found in the literature are Estazolam and Butyl 4-hydroxybenzoate.
-
Estazolam: A study involving the determination of Ibudilast in rabbit plasma used Estazolam as the internal standard. The method demonstrated good accuracy, with values ranging from 90.78% to 105.60%, and both intra- and inter-day precision were less than 15%.[4]
-
Butyl 4-hydroxybenzoate: In another study quantifying Ibudilast in human serum, Butyl 4-hydroxybenzoate was used as the internal standard. This method reported a mean absolute recovery of 101.7 ± 6.1%. While recovery is a measure of the extraction efficiency, it provides an indication of the method's performance.
Comparative Performance Data
The following table summarizes the performance data of the different internal standards used for Ibudilast quantification:
| Internal Standard | Analyte | Matrix | Analytical Method | Accuracy | Precision (RSD) | Recovery |
| Ibudilast-d7 (or similar stable isotope-labeled IS) | Ibudilast | Human Plasma | LC-MS/MS | 100 ± 10% | ≤10% | Not Reported |
| Estazolam | Ibudilast | Rabbit Plasma | LC-MS | 90.78% - 105.60% | <15% | Not Reported |
| Butyl 4-hydroxybenzoate | Ibudilast | Human Serum | HPLC-UV | Not Reported | Not Reported | 101.7 ± 6.1% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Ibudilast Quantification with Stable Isotope-Labeled Internal Standard[3]
-
Sample Preparation: Plasma samples were prepared for analysis. While the specific extraction method was not detailed in the summary, protein precipitation or liquid-liquid extraction are common techniques.
-
Liquid Chromatography: The prepared samples were subjected to liquid chromatography to separate Ibudilast and its internal standard from other plasma components.
-
Mass Spectrometry: Detection and quantification were performed using a tandem mass spectrometer. The instrument was operated in a mode that allows for the specific detection of Ibudilast and its deuterated internal standard.
-
Data Analysis: The ratio of the peak area of Ibudilast to the peak area of the internal standard was used to calculate the concentration of Ibudilast in the plasma samples.
Ibudilast Quantification with Estazolam Internal Standard[4]
-
Sample Preparation: To 100 µL of rabbit plasma, 20 µL of the internal standard solution (Estazolam) and 300 µL of acetonitrile were added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for analysis.
-
Liquid Chromatography: An Agilent 1200 series HPLC system with a Zorbax SB-C18 column was used. The mobile phase consisted of a gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: An Agilent 6410 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source was used for detection. The analysis was performed in the positive ion mode using multiple reaction monitoring (MRM).
-
Data Analysis: The concentration of Ibudilast was determined by calculating the peak area ratio of Ibudilast to Estazolam.
Ibudilast Quantification with Butyl 4-hydroxybenzoate Internal Standard
-
Sample Preparation: Ibudilast and the internal standard, Butyl 4-hydroxybenzoate, were extracted from human serum using a liquid-liquid extraction method.
-
Liquid Chromatography: The separation was performed on an HPLC system equipped with a UV detector.
-
Data Analysis: The concentration of Ibudilast was determined by comparing its peak area to that of the internal standard.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes involved in the quantification of Ibudilast using an internal standard.
Caption: General workflow for bioanalytical quantification using an internal standard.
Caption: Conceptual diagram of internal standard performance.
References
A Comparative Guide to the Bioanalysis of Ibudilast Utilizing Ibudilast-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ibudilast in biological matrices, with a focus on the use of the deuterated internal standard, Ibudilast-d7. The information presented herein is synthesized from various validated bioanalytical methods to offer a comparative overview for researchers in the field.
Superior Precision and Accuracy with Deuterated Internal Standards
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard is paramount to ensure the accuracy and reliability of results.[1][2] Stable isotope-labeled (SIL) internal standards, such as Ibudilast-d7, are widely regarded as the gold standard.[1][3] This is attributed to their near-identical physicochemical properties to the analyte of interest.[4] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][4] Consequently, any variability introduced during the analytical process, such as extraction inconsistencies or matrix effects, is effectively compensated for, leading to higher precision and accuracy.[3][4]
Alternative internal standards, typically structural analogs, are also employed in bioanalysis.[4] While often more readily available and cost-effective, they may not perfectly mimic the behavior of the analyte. Differences in chemical structure can lead to variations in extraction recovery and chromatographic retention times, as well as differential responses to matrix effects, which can compromise the accuracy of the quantification.[3]
Performance Comparison: Ibudilast-d7 vs. Alternative Internal Standards
The following tables summarize typical validation parameters for the quantification of Ibudilast using either a deuterated internal standard like Ibudilast-d7 or an alternative structural analog. The data is compiled from published bioanalytical methods.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | Method with Ibudilast-d7 (LC-MS/MS) | Method with Structural Analog IS (e.g., Estazolam, Butyl 4-hydroxybenzoate) (LC-MS/MS or HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Typically ≤ 1 ng/mL | 1 - 20 ng/mL[5][6] |
| Intra-day Precision (%CV) | < 15% | < 15%[5][6] |
| Inter-day Precision (%CV) | < 15% | < 15%[5][6] |
| Accuracy (% Bias) | Within ±15% of nominal | 90.78% - 105.60%[6] |
| Recovery | Consistent and reproducible | Variable, mean of 101.7 ± 6.1% reported for one method[5] |
Table 2: Summary of Reported Method Performance for Ibudilast Analysis
| Internal Standard Type | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy | Reference |
| Structural Analog (Estazolam) | LC-MS | Rabbit Plasma | 20 - 2000 | 20 | < 15% | < 15% | 90.78% - 105.60% | [6] |
| Structural Analog (Butyl 4-hydroxybenzoate) | HPLC-UV | Human Serum | 1 - 100 | 1 | Fulfilled international requirements | Fulfilled international requirements | Fulfilled international requirements | [5] |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the bioanalysis of Ibudilast.
I. Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting Ibudilast from plasma or serum samples.
-
Aliquoting: Transfer 100 µL of the biological matrix (plasma or serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (Ibudilast-d7 or a structural analog at a known concentration) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
II. LC-MS/MS Analysis
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ibudilast.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for Ibudilast.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ibudilast: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored. For example, m/z 231.1 → 175.1.
-
Ibudilast-d7: The corresponding deuterated precursor and product ions are monitored, for example, m/z 238.1 → 182.1.
-
Structural Analog IS: The specific MRM transition for the chosen analog is used.
-
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the pharmacological context of Ibudilast, the following diagrams are provided.
Caption: Bioanalytical workflow for Ibudilast quantification.
Caption: Simplified signaling pathway of Ibudilast.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard of Quantification: Justifying the Use of Stable Isotope-Labeled Internal Standards
In the landscape of analytical chemistry and drug development, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical determinant of data quality, particularly in sensitive and selective techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data, to underscore their role as the gold standard in bioanalysis.
Mitigating Analytical Variability: The Core Justification
The fundamental role of an internal standard is to compensate for the inevitable variability that arises during sample preparation and analysis. This includes inconsistencies in sample extraction, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. SIL-ISs, being chemically identical to the analyte but with a different mass due to isotopic enrichment (e.g., with 2H, 13C, or 15N), fulfill this requirement more closely than any other type of internal standard.[1][2]
One of the most significant challenges in LC-MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components of the biological sample can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.[3][4] Because a SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects.[5] By calculating the ratio of the analyte's response to the SIL-IS's response, these variations can be effectively normalized, leading to more accurate and precise results.[6]
Performance Under Scrutiny: SIL-ISs vs. Structural Analogs
While structural analogs are a common alternative for internal standards when a SIL-IS is unavailable or cost-prohibitive, their performance can be compromised.[7] Structural analogs, while chemically similar, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[7] These differences can lead to inadequate compensation for analytical variability, particularly in the face of strong matrix effects.
Case Study 1: Enhanced Precision and Accuracy in Anticancer Drug Analysis
A compelling demonstration of the superiority of SIL-ISs comes from a study on the quantification of the novel anticancer drug Kahalalide F in human plasma. The performance of a structural analog internal standard was compared with that of a stable isotopically labeled (D8) internal standard.
Experimental Data Summary:
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 | <0.0005 (significant deviation from 100%) |
| Stable Isotope-Labeled (SIL) | 100.3 | 7.6 | 0.5 (not significantly different from 100%) |
Table 1: Comparison of accuracy and precision for the quantification of Kahalalide F using a structural analog versus a stable isotope-labeled internal standard. Data compiled from Stokvis et al., Rapid Commun Mass Spectrom, 2005.[7]
The data clearly indicates that the use of the SIL-IS resulted in a significant improvement in both the accuracy (mean bias closer to 100%) and precision (lower standard deviation) of the assay.[7] The variance with the SIL-IS was significantly lower (p=0.02) than with the structural analog, highlighting its superior ability to correct for analytical variability.[7]
Case Study 2: Correcting for Interindividual Variability in Drug Recovery
In a study quantifying the anticancer drug lapatinib in plasma from cancer patients, the use of a SIL-IS (lapatinib-d3) was shown to be essential for correcting interindividual variability in drug recovery. The recovery of lapatinib, a highly protein-bound drug, varied significantly between plasma samples from different individuals.
Experimental Data Summary:
| Internal Standard Type | Pooled Human Plasma Accuracy | Individual Patient Plasma |
| Structural Analog (Zileuton) | Acceptable (within 100 ± 10%) | Failed to correct for recovery variability |
| Stable Isotope-Labeled (Lapatinib-d3) | Acceptable (within 100 ± 10%) | Successfully corrected for recovery variability |
Table 2: Performance of a structural analog versus a stable isotope-labeled internal standard in quantifying lapatinib in pooled and individual patient plasma. Data compiled from Lee et al., J Pharm Biomed Anal, 2012.
While both internal standards performed adequately in pooled plasma, only the SIL-IS could compensate for the significant differences in lapatinib recovery observed in plasma from individual patients.[8] This underscores the critical importance of using a SIL-IS in clinical studies where inter-patient variability is a major concern.
Experimental Protocols: A Practical Guide
The successful implementation of a SIL-IS requires a well-defined and validated experimental protocol. Below are generalized protocols based on the methodologies for the case studies presented.
General Protocol for Bioanalysis using a SIL-IS
-
Sample Preparation:
-
To a known volume of biological matrix (e.g., 100 µL of plasma), add a precise volume of the SIL-IS working solution at a known concentration.
-
Vortex mix to ensure homogeneity.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable HPLC or UHPLC column and mobile phase gradient to achieve chromatographic separation of the analyte and SIL-IS from other matrix components. The goal is for the analyte and SIL-IS to co-elute.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas of the analyte and the SIL-IS from the resulting chromatograms.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Advantage: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for the superior performance of SIL-ISs.
Caption: Experimental workflow for quantitative bioanalysis using a SIL-IS.
Caption: How a SIL-IS compensates for matrix effects in LC-MS analysis.
Conclusion
The use of stable isotope-labeled internal standards is a powerful and often essential strategy for achieving accurate and precise quantification in bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects and interindividual sample variability, sets them apart from other internal standards. The experimental data overwhelmingly supports the theoretical advantages of SIL-ISs, solidifying their position as the gold standard for robust and reliable quantitative LC-MS methods in research and drug development. While the initial cost of obtaining a SIL-IS may be higher, the long-term benefits of improved data quality, method robustness, and reduced need for repeat analyses often justify the investment.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. science24.com [science24.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. ejbps.com [ejbps.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative fragmentation analysis of Ibudilast and Ibudilast-d7-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of Ibudilast and its deuterated analog, Ibudilast-d7. The information presented is intended to support researchers in the development of bioanalytical methods, metabolic studies, and other applications where the differentiation and quantification of these two compounds are critical.
Data Presentation: Comparative Fragmentation
The following table summarizes the key mass-to-charge ratios (m/z) observed in the positive ion electrospray ionization (ESI) mass spectra of Ibudilast and the predicted corresponding fragments for Ibudilast-d7. The predictions for Ibudilast-d7 are based on the known fragmentation of Ibudilast and the specific locations of the seven deuterium atoms on the methyl and propanone groups of the molecule.
| Precursor Ion (m/z) | Fragment Ion | Observed m/z (Ibudilast) | Predicted m/z (Ibudilast-d7) | Putative Structure of Fragment |
| 231.17 | [M+H]⁺ | 231.17 | 238.21 | Protonated Ibudilast/Ibudilast-d7 |
| Fragment A | 189.16 | 196.20 | [M+H - C₃H₄O]⁺ | |
| Fragment B | 175.14 | 175.14 | [M+H - C₄H₆O]⁺ | |
| Fragment C | 147.11 | 147.11 | [C₁₀H₁₁N₂]⁺ |
Note: The m/z values for Ibudilast are based on experimental data. The m/z values for Ibudilast-d7 are predicted based on the fragmentation pattern of Ibudilast and the known positions of the deuterium labels.
Experimental Protocols
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Ibudilast and Ibudilast-d7. This protocol is a composite based on established methods for the analysis of small molecules and should be optimized for specific instrumentation and experimental goals.
1. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of Ibudilast and Ibudilast-d7 (as an internal standard) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standards and calibration curves in the desired concentration range.
-
Plasma Sample Preparation: For the analysis of plasma samples, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Ibudilast-d7) at a known concentration. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates:
-
Desolvation Gas (Nitrogen): 800 L/hr
-
Cone Gas (Nitrogen): 50 L/hr
-
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each transition. For general fragmentation, a collision energy of 20-30 eV can be used as a starting point.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification.
-
Ibudilast Transition: 231.2 > 189.2
-
Ibudilast-d7 Transition: 238.2 > 196.2
-
Mandatory Visualization
Safety Operating Guide
Navigating the Disposal of Ibudilast-d7: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ibudilast-d7, a deuterated analog of Ibudilast.
It is important to note that the compound "Ibudilast-d7-1" is not a standard nomenclature. This guide assumes the query refers to Ibudilast-d7 . The disposal procedures outlined below are based on the safety data sheets (SDS) for Ibudilast and general principles of hazardous waste management.
I. Hazard Identification and Safety Summary
Before handling or disposing of Ibudilast-d7, it is crucial to be aware of its potential hazards. The Safety Data Sheet for the non-deuterated parent compound, Ibudilast, provides the following classifications, which should be considered for Ibudilast-d7 as well.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1] |
II. Step-by-Step Disposal Protocol for Ibudilast-d7
The proper disposal of Ibudilast-d7 is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If handling powders outside of a fume hood, respiratory protection may be necessary.
-
Waste Identification and Classification:
-
Ibudilast-d7 waste is classified as hazardous chemical waste.
-
Do not mix Ibudilast-d7 waste with other waste streams unless they are compatible.
-
-
Waste Segregation and Collection:
-
Collect Ibudilast-d7 waste in a designated, compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be in good condition with a secure, screw-top cap.
-
Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., solutions containing Ibudilast-d7).
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste".[2][3]
-
The label must include the full chemical name, "Ibudilast-d7", and the concentration or quantity of the waste. Do not use abbreviations or chemical formulas.[2]
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be at or near the point of waste generation.[4]
-
Ensure that incompatible wastes are not stored together. For instance, keep acids separate from bases and oxidizers away from organic materials.[3]
-
Keep the waste container securely closed except when adding waste.[3][4]
-
-
Arranging for Disposal:
-
Ibudilast-d7 waste must not be disposed of in the regular trash or poured down the drain.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][6]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing a chemical waste manifest.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ibudilast-d7.
References
- 1. echemi.com [echemi.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
